Decyl acrylate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
decyl prop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-15-13(14)4-2/h4H,2-3,5-12H2,1H3 | |
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InChI Key |
FWLDHHJLVGRRHD-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCOC(=O)C=C | |
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Molecular Formula |
C13H24O2 | |
| Record name | N-DECYL ACRYLATE | |
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Related CAS |
29500-86-5 | |
| Record name | Poly(decyl acrylate) | |
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DSSTOX Substance ID |
DTXSID9044873 | |
| Record name | Decyl prop-2-enoate | |
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Molecular Weight |
212.33 g/mol | |
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Physical Description |
N-decyl acrylate is a liquid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, Liquid; [ICSC], LIQUID. | |
| Record name | N-DECYL ACRYLATE | |
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| Record name | 2-Propenoic acid, decyl ester | |
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Boiling Point |
473 °F at 760 mmHg (est.) (USCG, 1999), 158 °C @ 50 MM HG | |
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| Record name | DECYL ACRYLATE | |
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Flash Point |
260 °F (USCG, 1999), 227 °C, 227 °C (OPEN CUP), 227 °C o.c. | |
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Solubility |
VERY SLIGHTLY SOL IN WATER, Solubility in water: poor | |
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Density |
0.8781 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8781 at 20 °C/4 °C, Relative density (water = 1): 0.88 | |
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CAS No. |
2156-96-9 | |
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| Record name | Decyl acrylate | |
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| Record name | 2-Propenoic acid, decyl ester | |
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Melting Point |
less than 32 °F (USCG, 1999), not available | |
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Foundational & Exploratory
Decyl Acrylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of decyl acrylate. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this versatile monomer. This guide includes a summary of its quantitative properties, detailed experimental protocols, and visualizations of key processes.
Core Chemical and Physical Properties
This compound, with the IUPAC name decyl prop-2-enoate, is an ester of acrylic acid and decanol. It is a colorless liquid that is less dense than water and has poor solubility in water.[1] It is recognized by the CAS Number 2156-96-9.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄O₂ | [1][2] |
| Molecular Weight | 212.33 g/mol | [3] |
| Density | 0.8781 g/cm³ at 20 °C | [3] |
| Boiling Point | 158 °C at 50 mmHg | [3] |
| 245 °C at 760 mmHg (estimated) | [3] | |
| Melting Point | < 0 °C | [1] |
| Flash Point | 129 °C | [1] |
| Refractive Index | 1.446 at 20 °C | [3] |
| Solubility in Water | Poor/Very Slightly Soluble | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound via Esterification
This compound is commonly synthesized through the Fischer-Speier esterification of acrylic acid with decanol, using an acid catalyst.
Materials:
-
Acrylic acid
-
Decanol
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent, for azeotropic removal of water)
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add decanol, acrylic acid (in slight molar excess), a catalytic amount of p-toluenesulfonic acid, and a small quantity of hydroquinone.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed.
-
Once the reaction is complete, cool the mixture to room temperature.
Purification of this compound
The crude this compound must be purified to remove unreacted starting materials, the catalyst, and byproducts.
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium hydroxide solution to neutralize the acidic catalyst and any unreacted acrylic acid.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any remaining aqueous-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Purify the crude this compound by vacuum distillation to obtain the final, pure product.[4]
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the sample and confirm its molecular weight.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed information about the molecular structure of the compound, confirming the presence of the decyl and acrylate moieties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in this compound, such as the ester carbonyl group (C=O) and the vinyl group (C=C).[3]
Visualizations
The following diagrams illustrate key processes related to this compound.
References
- 1. sfdchem.com [sfdchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C13H24O2 | CID 16541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Decyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the primary synthesis methods for decyl acrylate, a versatile monomer with applications in various fields, including polymer chemistry and drug development. This document outlines the core synthesis pathways, detailed experimental protocols, comparative data on reaction efficiencies, and characterization methods.
Introduction
This compound (C13H24O2) is an acrylic acid ester recognized for its role in polymer synthesis. Its long alkyl chain imparts hydrophobicity and flexibility to the resulting polymers, making it a valuable component in the production of adhesives, coatings, and specialty copolymers. This guide focuses on the two predominant methods for its synthesis: direct esterification and transesterification.
Core Synthesis Methods
The synthesis of this compound is primarily achieved through two chemical reactions:
-
Direct Esterification: This is a direct reaction between acrylic acid and decyl alcohol, typically in the presence of an acid catalyst, to form this compound and water. To drive the reaction towards the product side, the water formed is continuously removed.
-
Transesterification: This method involves the reaction of a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with decyl alcohol. The reaction is catalyzed by an acid or a base and results in the formation of this compound and a lower-boiling alcohol (methanol or ethanol), which is removed to shift the equilibrium.
Comparative Data of Synthesis Methods
The choice of synthesis method can significantly impact the yield, purity, and overall efficiency of this compound production. The following tables summarize quantitative data from various experimental protocols.
Table 1: Direct Esterification of Acrylic Acid with Decyl Alcohol
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| p-Toluenesulfonic acid | 1.2:1 | 120 | 8 | >95 | High | |
| Sulfonic acid resin | 1:1.2 | 80-130 | 4-6 | High | >97 | [1] |
| Zinc Perchlorate | 1:1.2 | 170 | 4 | 99 | High | [2] |
| Sulfuric Acid | Excess Alcohol | Reflux (7-8h) | 7-8 | 85-99 | Not Specified | [3] |
Table 2: Transesterification for this compound Synthesis
| Starting Acrylate | Catalyst | Molar Ratio (Acrylate:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl Acrylate | p-Toluenesulfonic acid | 2:1 | Boiling | 6-10 | 78-94 | [3] |
| Methyl Methacrylate* | Lithium Hydroxide | Not Specified | 115-120 | 4 | 100 (for isodecanol) | [4] |
| Methyl Acrylate | Zirconium compounds | Not Specified | Not Specified | Not Specified | ~97 | [5] |
*Note: Data for methyl methacrylate with isodecanol is included as a close reference for long-chain acrylate synthesis via transesterification.
Detailed Experimental Protocols
Direct Esterification of Decyl Alcohol and Acrylic Acid
This protocol is based on a typical laboratory-scale synthesis using an acid catalyst.
Materials:
-
Decyl alcohol
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)[1]
-
Sodium hydroxide solution (0.5 N)
-
Anhydrous sodium sulfate
-
Toluene (optional, as an azeotropic agent)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine decyl alcohol and acrylic acid (a slight excess of acrylic acid, e.g., 1.2 molar equivalents, is often used).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% by weight of the reactants) and a small amount of hydroquinone to inhibit polymerization.
-
If using an azeotropic agent, add toluene to the flask.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a 0.5 N sodium hydroxide solution to remove the acidic catalyst and any unreacted acrylic acid. Repeat the washing until the aqueous layer is neutral.
-
Wash the organic layer with brine (saturated sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[6]
Transesterification of Methyl Acrylate with Decyl Alcohol
This protocol describes a common procedure for synthesizing this compound via transesterification.
Materials:
-
Methyl acrylate
-
Decyl alcohol
-
p-Toluenesulfonic acid (catalyst)[3]
-
Hydroquinone (inhibitor)[3]
-
Sodium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
-
Charge the round-bottom flask with methyl acrylate (typically in excess), decyl alcohol, a catalytic amount of p-toluenesulfonic acid, and a polymerization inhibitor such as hydroquinone.[3]
-
Heat the mixture to reflux. The lower-boiling methanol will distill off, driving the reaction forward.
-
Continue the distillation until all the methanol has been removed, which can be monitored by the temperature at the head of the distillation column.
-
After the reaction is complete, cool the mixture.
-
Neutralize the catalyst by washing the mixture with a sodium carbonate solution.
-
Wash with water to remove any remaining salts.
-
Dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the resulting this compound by vacuum distillation.
Visualization of Synthesis Pathways and Workflows
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical transformations and general workflow involved in the synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 5. CN101337889A - Method for preparing (methyl) acrylic ester - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
Decyl Acrylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Decyl acrylate , with the IUPAC name decyl prop-2-enoate , is an acrylic acid ester that serves as a versatile monomer in the synthesis of a wide range of polymers. Its unique chemical structure, featuring a ten-carbon alkyl chain, imparts valuable properties such as hydrophobicity, flexibility, and a low glass transition temperature to the resulting polymers. These characteristics make it a valuable component in various industrial and research applications, including coatings, adhesives, and notably, in the formulation of advanced drug delivery systems. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis and polymerization protocols, and its applications in the pharmaceutical sciences.
Chemical and Physical Properties
This compound is a clear, colorless liquid with a characteristic ester-like odor. It is readily soluble in many organic solvents but has limited solubility in water. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2156-96-9 | |
| IUPAC Name | decyl prop-2-enoate | |
| Molecular Formula | C₁₃H₂₄O₂ | |
| Molecular Weight | 212.33 g/mol | [1] |
| Boiling Point | 158 °C at 50 mmHg | |
| Density | 0.878 g/cm³ at 20 °C | |
| Flash Point | 108 °C | [2] |
| Solubility in Water | Insoluble | [1] |
Synthesis and Polymerization
This compound is typically synthesized through the esterification of acrylic acid with decanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid, and is carried out under conditions that facilitate the removal of water to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the laboratory-scale synthesis of this compound is as follows:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus to collect the water produced during the reaction.
-
Reagents: Acrylic acid and decanol are added to the flask, typically in a slight molar excess of the alcohol. Toluene is often used as a solvent to facilitate azeotropic removal of water. A catalytic amount of concentrated sulfuric acid is then carefully added. An inhibitor, such as hydroquinone, is also added to prevent the premature polymerization of the acrylic acid and the resulting this compound.
-
Reaction: The mixture is heated to reflux. The water-toluene azeotrope condenses and is collected in the Dean-Stark trap, with the toluene being returned to the reaction flask. The progress of the reaction can be monitored by the amount of water collected.
-
Purification: Upon completion of the reaction, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acrylic acid. The organic layer is then washed with brine and dried over an anhydrous salt like magnesium sulfate. The final product is purified by vacuum distillation to remove the solvent and any high-boiling impurities.
Polymerization of this compound
This compound can be polymerized through various methods, including free-radical polymerization, to produce homopolymers or copolymers with other monomers. The choice of polymerization technique and comonomers allows for the tailoring of the final polymer's properties for specific applications.
Experimental Protocol: Copolymerization of this compound and Styrene
The following protocol describes the free-radical copolymerization of this compound (DA) with styrene:
-
Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a condenser, and an inlet for an inert gas, such as nitrogen.
-
Reagents: A desired mass of this compound and a free-radical initiator, such as benzoyl peroxide (BZP), are placed in the flask. Toluene is used as the solvent.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 80°C) under a nitrogen atmosphere. A desired mass of styrene is then added dropwise over a period of time (e.g., 2 hours). The reaction is allowed to proceed for several hours (e.g., 6 hours) to achieve a high conversion of the monomers.
-
Termination and Purification: The polymerization is terminated by pouring the reaction mixture into a non-solvent, such as methanol, with vigorous stirring. This causes the polymer to precipitate. The precipitated polymer is then collected and further purified by redissolving it in a suitable solvent (e.g., hexane) and reprecipitating it in methanol. The purified polymer is finally dried under vacuum.
Applications in Drug Development
The hydrophobicity and flexibility imparted by the decyl chain make this compound a valuable monomer for the synthesis of polymers used in drug delivery systems. These polymers are often biocompatible and can be designed to control the release of therapeutic agents.[3][4]
Transdermal Drug Delivery
Acrylate-based pressure-sensitive adhesives (PSAs) are widely used in transdermal drug delivery (TDD) patches. Copolymers containing this compound can be tailored to have the desired adhesion properties and drug solubility characteristics. The hydrophobic nature of the decyl group can enhance the permeation of certain drugs through the skin. The flexibility of the polymer ensures that the patch adheres well to the skin and is comfortable for the patient. While specific formulations are proprietary, the general principle involves creating a polymer matrix that can house the drug and release it at a controlled rate upon application to the skin.[1]
Nanoparticle-Based Drug Delivery
Polymers and copolymers of this compound can be used to formulate nanoparticles for drug encapsulation. These nanoparticles can protect the encapsulated drug from degradation and control its release profile. The hydrophobic core of these nanoparticles, formed by the this compound segments, is suitable for encapsulating hydrophobic drugs. The surface of the nanoparticles can be modified with hydrophilic polymers, such as polyethylene glycol (PEG), to improve their stability in biological fluids and to prolong their circulation time.
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of this compound to its application in a drug delivery system.
Caption: Workflow for this compound Synthesis and Application.
Safety and Handling
This compound is considered to be a skin and eye irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key monomer in the development of specialized polymers with applications in a variety of fields, including the pharmaceutical industry. Its unique properties allow for the creation of materials with tailored characteristics for specific drug delivery challenges. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing and utilizing this compound-based polymers in their work. As with any chemical, proper safety precautions must be observed during its handling and use. The continued exploration of polymers derived from this compound holds promise for the development of innovative and effective drug delivery systems.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches [mdpi.com]
- 4. US8647655B2 - Biocompatible polyacrylate compositions for medical applications - Google Patents [patents.google.com]
Spectroscopic Analysis of Decyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for decyl acrylate, an important monomer in polymer chemistry and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and use of this compound.
Spectroscopic Data Summary
The structural formula of this compound is presented below, with atoms numbered for reference in the NMR data tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| a (CH₂=) | ~6.40 | Doublet of doublets | 1H |
| b (=CH-) | ~6.12 | Doublet of doublets | 1H |
| a' (CH₂=) | ~5.82 | Doublet of doublets | 1H |
| e (-O-CH₂-) | ~4.06 | Triplet | 2H |
| f (-CH₂-) | ~1.65 | Quintet | 2H |
| g-m (-(CH₂)₇-) | ~1.26 | Multiplet | 14H |
| n (-CH₃) | ~0.88 | Triplet | 3H |
Note: Data is compiled from typical values for acrylate esters and available data on related compounds. A broad singlet centered at 4.06 ppm has been reported for the –OCH₂ group proton in a copolymer of this compound.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| c (C=O) | ~166.0 |
| b (=CH-) | ~130.5 |
| a (CH₂=) | ~128.5 |
| d (-O-CH₂-) | ~64.5 |
| e (-CH₂-) | ~31.9 |
| f-m (-(CH₂)₇-) | ~29.5, 29.3, 28.6, 25.9, 22.7 |
| n (-CH₃) | ~14.1 |
Note: Data is based on typical values for long-chain acrylates and available spectral database information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2925 and ~2855 | C-H stretching | Aliphatic CH₂, CH₃ |
| ~1732 | C=O stretching | Ester carbonyl |
| ~1635 | C=C stretching | Alkene |
| ~1465 | C-H bending | Aliphatic CH₂ |
| ~1175 | C-O stretching | Ester |
| ~810 | =C-H bending | Alkene |
Note: An absorption at 1732 cm⁻¹ due to ester carbonyl stretching vibration has been reported for poly(this compound).[1] Peaks at 1175 cm⁻¹ can be explained by the C-O (ester bond) stretching vibration.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₂₄O₂), the molecular weight is 212.33 g/mol .[2]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 212 | [M]⁺ (Molecular ion) |
| 157 | [M - C₄H₅O]⁺ |
| 141 | [M - C₅H₇O₂]⁺ |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ (base peak) |
Note: Fragmentation patterns are predicted based on typical ester fragmentation and available data for similar acrylate esters.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing : Perform a Fourier transform on the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the solvent or TMS peak as a reference. Integrate the peaks in the ¹H NMR spectrum.
IR Spectroscopy
-
Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of neat this compound directly onto the ATR crystal. For transmission IR, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum : Collect a background spectrum of the empty ATR crystal or the clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.
-
Sample Spectrum : Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum shows the infrared absorbance or transmittance of the sample.
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup :
-
Gas Chromatograph (GC) : Use a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms). Set the injector temperature to around 250°C and the transfer line temperature to around 280°C. Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure good separation.
-
Mass Spectrometer (MS) : Set the ion source to electron ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
-
Data Acquisition : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and analysis.
-
Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum associated with this peak to determine the molecular ion and the fragmentation pattern.
Workflow and Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
A Technical Guide to Commercial Sources of High-Purity Decyl Acrylate for Researchers and Drug Development Professionals
An in-depth guide to sourcing high-purity decyl acrylate, covering commercial supplier specifications, typical impurities, and detailed protocols for purification and analysis.
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This compound, a versatile monomer utilized in the synthesis of polymers for various biomedical applications, is no exception. The presence of impurities can significantly impact the physicochemical properties and biocompatibility of the final polymer products. This technical guide provides a comprehensive overview of commercial sources of high-purity this compound, along with detailed methodologies for its purification and analysis to meet the stringent requirements of research and development.
Commercial Availability and Specifications
High-purity this compound is available from several chemical suppliers, though the definition of "high purity" can vary. Purity levels typically range from 90% to over 98%. It is crucial for researchers to carefully examine the product specifications and, when available, the Certificate of Analysis (CoA) to ensure the grade is suitable for their specific application.
Key parameters to consider when sourcing this compound include:
-
Purity (Assay): Typically determined by gas chromatography (GC), this value represents the percentage of this compound in the product.
-
Inhibitor Content: Acrylates are prone to polymerization, and therefore, commercial preparations contain inhibitors such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ). The type and concentration of the inhibitor are important considerations, as they may need to be removed before use in polymerization reactions.
-
Acidity: Often expressed as a percentage of acrylic acid, this indicates the presence of residual starting material or hydrolysis products.
-
Water Content: The presence of water can interfere with certain polymerization processes.
Below is a summary of typical specifications for commercially available this compound and its isomer, iso-decyl acrylate.
| Parameter | This compound (Typical) | iso-Decyl Acrylate (Typical) |
| Purity (by GC) | >98.0%[1] | min. 97.5%[2] |
| Inhibitor | Stabilized with MEHQ[1] | 175 ± 25 ppm MEHQ[2] |
| Appearance | Colorless to Light yellow clear liquid[1] | clear, colorless liquid[2] |
| Acid Value | Not specified | max. 0.02%[2] |
| Water Content | Not specified | max. 0.2%[2] |
| CAS Number | 2156-96-9 | 1330-61-6 |
Potential Impurities in Commercial this compound
Understanding the potential impurities in commercial this compound is critical for troubleshooting and ensuring the reproducibility of experimental results. Common impurities may include:
-
Residual Reactants: Decanol and acrylic acid from the esterification synthesis.
-
By-products of Synthesis: Ethers formed from the dehydration of decanol, and Michael addition products.
-
Polymerized Material: Oligomers or polymers of this compound formed during synthesis or storage.
-
Other Acrylates: Cross-contamination from the production of other acrylate esters.
-
Water: As mentioned in the specifications.
-
Degradation Products: From exposure to heat, light, or incompatible materials.
Experimental Protocols
For applications requiring purity levels exceeding those of commercially available grades, further purification may be necessary. The following sections provide detailed protocols for the purification and analysis of this compound.
Purification of this compound by Washing and Distillation
This protocol describes a general procedure for removing acidic impurities, water, and the polymerization inhibitor, followed by vacuum distillation to achieve high purity.
Materials:
-
Commercial-grade this compound
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus with a vacuum source and a fractionating column
-
A suitable polymerization inhibitor for distillation (e.g., phenothiazine)
Procedure:
-
Washing:
-
In a separatory funnel, wash the commercial this compound with an equal volume of 5% NaOH solution to remove the acidic inhibitor (MEHQ) and any residual acrylic acid. Shake gently to avoid emulsion formation.
-
Separate the aqueous layer. Repeat the wash two more times.
-
Wash the organic layer with an equal volume of deionized water. Separate the aqueous layer.
-
Wash the organic layer with an equal volume of saturated NaCl solution to aid in the removal of residual water. Separate the aqueous layer.
-
-
Drying:
-
Transfer the washed this compound to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ (approximately 10% of the volume of the acrylate) and stir for at least 30 minutes to remove residual water.
-
Filter the mixture to remove the drying agent.
-
-
Vacuum Distillation:
-
Caution: Acrylates can polymerize vigorously, especially when heated. Ensure a fresh, non-volatile polymerization inhibitor (e.g., a small amount of phenothiazine) is added to the distillation flask. It is also crucial to maintain a gentle stream of air or nitrogen into the liquid during distillation to prevent bumping and to aid in the effectiveness of certain inhibitors.
-
Set up the distillation apparatus for vacuum distillation. A short fractionating column is recommended to improve separation.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point for the applied vacuum. The boiling point of this compound is approximately 121 °C at 10 mmHg.
-
Discard the initial and final fractions, which are more likely to contain impurities.
-
-
Storage:
-
Store the purified this compound in a tightly sealed container, preferably in a refrigerator, with a small amount of a suitable polymerization inhibitor. To prevent polymerization, it is essential that the monomer is stored with access to oxygen, as this is required for many common inhibitors to function effectively.
-
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of this compound.
Instrumentation and Parameters (General Example):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of esters, such as a TM-FFAP (30 m x 0.32 mm x 0.5 µm) or equivalent polar phase column, is often used for acrylate analysis.[3]
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).[3]
-
Injector Temperature: 250 °C
-
Detector Temperature: 275-300 °C[3]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.[3]
-
Note: This is an example program and should be optimized for the specific instrument and column used.
-
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., acetone or dichloromethane) before injection.
Data Analysis:
The purity is calculated based on the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizing Experimental Workflows
To aid in the understanding of the processes described, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the purification of commercial this compound.
Caption: Workflow for the purity analysis of this compound by gas chromatography.
By carefully selecting commercial sources and, when necessary, implementing appropriate purification and analytical procedures, researchers can ensure a consistent and high-quality supply of this compound for their critical applications in drug development and materials science.
References
Solubility of decyl acrylate in various organic solvents
An In-depth Technical Guide to the Solubility of Decyl Acrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This compound, a versatile monomer used in the synthesis of polymers for a range of applications, including as pressure-sensitive adhesives, coatings, and drug delivery vehicles, exhibits solubility characteristics crucial to its handling, polymerization, and formulation. This document details its solubility profile, outlines an experimental protocol for solubility determination, and provides a visual workflow for this procedure.
Solubility Profile of this compound
This compound is a clear, colorless liquid that is practically insoluble in water.[1][2][3] Its solubility in organic solvents is governed by the principle of "like dissolves like," where its long, nonpolar decyl chain dictates a high affinity for nonpolar organic solvents.
While precise quantitative solubility data is not widely published, a qualitative assessment based on its chemical structure and available technical literature is presented in Table 1. This information is critical for selecting appropriate solvents for polymerization reactions, purification processes, and the formulation of this compound-based products.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Solubility |
| Alcohols | Methanol | Slightly Soluble |
| Ethanol | Soluble | |
| Isopropanol | Soluble | |
| Ketones | Acetone | Miscible |
| Methyl Ethyl Ketone (MEK) | Miscible | |
| Esters | Ethyl Acetate | Miscible |
| Butyl Acetate | Miscible | |
| Ethers | Diethyl Ether | Miscible |
| Tetrahydrofuran (THF) | Miscible | |
| Aromatic Hydrocarbons | Toluene | Miscible |
| Xylene | Miscible | |
| Aliphatic Hydrocarbons | Hexane | Miscible |
| Heptane | Miscible | |
| Chlorinated Solvents | Dichloromethane | Miscible |
| Chloroform | Miscible |
Disclaimer: The data in this table is qualitative and based on general chemical principles and available literature. "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of this compound will dissolve in the solvent. "Slightly Soluble" indicates that only a small amount will dissolve. It is recommended to perform experimental verification for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is adapted from established guidelines for solubility testing, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (purity >98%)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
-
Volumetric flasks
-
Syringes and syringe filters (0.22 µm, PTFE)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.
-
-
Equilibration:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of the organic solvent to each vial.
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow any undissolved this compound to settle.
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended micro-droplets of undissolved this compound.
-
-
Analysis:
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the standard solutions using an appropriate analytical method (GC-FID or HPLC).
-
Record the peak areas from the chromatograms.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-Depth Technical Guide on the Health and Safety Hazards of Decyl Acrylate Exposure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decyl acrylate is a monomeric ester of acrylic acid and decyl alcohol, utilized in the synthesis of polymers for various industrial applications. While this compound offers valuable chemical properties, its exposure presents a range of health and safety hazards that necessitate careful handling and control measures. This technical guide provides a comprehensive overview of the toxicological profile of this compound, detailing its effects on various biological systems. The primary hazards associated with this compound exposure include skin, eye, and respiratory irritation, as well as the potential for skin sensitization. This document summarizes the available quantitative toxicological data, outlines the methodologies of key experimental studies, and describes the known signaling pathways involved in its toxicity.
Toxicological Profile
The toxicity of acrylates generally decreases with increasing molecular weight. However, this compound, as a reactive monomer, still poses significant health risks upon exposure. The primary routes of occupational exposure are inhalation and dermal contact.
Acute Toxicity
Acute exposure to this compound can lead to immediate health effects.
Oral Toxicity: Based on data for the closely related dothis compound, this compound is expected to have low acute oral toxicity. A study conducted according to OECD Guideline 423 on dothis compound (CAS No. 2156-97-0) in female Wistar rats showed no mortality or treatment-related clinical signs at a limit dose of 2000 mg/kg body weight. This suggests that the oral LD50 for this compound is likely greater than 2000 mg/kg.
Dermal Toxicity: Specific dermal LD50 data for this compound are not readily available in the reviewed literature. However, like other acrylates, it can be absorbed through the skin.
Inhalation Toxicity: Higher concentrations of this compound vapor or aerosol may cause significant respiratory irritation.[1][2][3] Symptoms of acute inhalation exposure can include coughing and sore throat.[2][3] No quantitative LC50 data for this compound were identified in the available literature.
Irritation and Corrosion
This compound is recognized as an irritant to the skin, eyes, and respiratory system.[2][3]
Skin Irritation: this compound is classified as a skin irritant.[1] Direct contact can cause redness and pain.[2][3] A study on a similar acrylate, dothis compound, conducted according to OECD Guideline 404 in New Zealand White rabbits, resulted in a mean irritation score of 0.00 for erythema and edema over a 72-hour observation period, indicating no irritation under the specific test conditions.[4][5] However, other sources consistently label this compound as a skin irritant, suggesting that the potential for irritation exists and may be dependent on the specific conditions of exposure.
Eye Irritation: this compound is classified as causing serious eye irritation.[1] Contact with the eyes can lead to redness and pain.[2][3] In a study on rabbits, mixed isomers of acrylic acid decyl ester were rated 1 on a scale of 1 to 10 for eye injury observed after 24 hours, where 10 represents the most severe injury.[2]
Sensitization
Skin Sensitization: this compound is a known skin sensitizer, meaning it can elicit an allergic contact dermatitis upon repeated exposure.[2] While no specific EC3 value (the effective concentration needed to produce a three-fold increase in lymphocyte proliferation in a Local Lymph Node Assay) for this compound was found, acrylates as a class are well-documented sensitizers.
Repeated Dose Toxicity
No specific studies on the repeated dose toxicity of this compound were identified. However, for the related isothis compound, a 28-day oral repeated dose toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 150 mg/kg bw/day.[6]
Genotoxicity
The genotoxicity of acrylates has been studied for various analogues. In general, lower alkyl acrylates are not considered to be genotoxic in vivo.
In Vitro Studies: No specific in vitro genotoxicity data for this compound were found.
In Vivo Studies: No specific in vivo genotoxicity data for this compound were found.
Carcinogenicity
There are no specific carcinogenicity studies available for this compound. Studies on other lower acrylates have generally not shown evidence of carcinogenicity, with some exceptions at high, irritating doses that are considered secondary to chronic tissue damage and not relevant to humans under normal exposure conditions.
Reproductive and Developmental Toxicity
No specific reproductive or developmental toxicity studies for this compound were identified. A study on isobornyl acrylate, another acrylate ester, established a NOAEL for reproductive/developmental toxicity of 100 mg/kg/day in rats.[7]
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicological data for this compound and its close structural analogs.
| Endpoint | Test Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat (female) | Oral | > 2000 mg/kg bw (for Dothis compound) |
| Endpoint | Test Species | Observation Period | Result | Reference |
| Skin Irritation | Rabbit | 72 hours | Mean score of 0.00 (for Dothis compound) | [4][5] |
| Eye Irritation | Rabbit | 24 hours | Score of 1 (on a scale of 1-10) | [2] |
| Endpoint | Test Species | Value | Reference |
| Skin Sensitization | Not specified | Known sensitizer | [2] |
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments relevant to assessing the hazards of this compound, based on standard OECD guidelines.
Acute Oral Toxicity (OECD 423)
-
Test Principle: The acute toxic class method involves a stepwise procedure where a substance is administered orally to a group of animals at a defined dose. The absence or presence of mortality is observed and used to determine the next dose level.[8]
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
Dermal Irritation (OECD 404)
-
Test Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[4][5][10][11]
-
Test Animals: Albino rabbits are the preferred species.[4][5][12]
-
Procedure:
-
A small area of the animal's back is clipped free of fur.[4][5]
-
0.5 mL (for liquids) of the test substance is applied to the skin under a semi-occlusive dressing for 4 hours.[4][5]
-
The dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4][5][10]
-
Observations can be extended up to 14 days to assess the reversibility of the effects.[10][11]
-
Irritation is scored based on a standardized grading system.[10]
-
Eye Irritation (OECD 405)
-
Test Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.[1][13][14]
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[13][15]
-
The other eye remains untreated and serves as a control.[13][15]
-
The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[1][13]
-
Observations may continue for up to 21 days to evaluate the reversibility of any damage.[16]
-
Ocular lesions are scored according to a standardized grading system.
-
Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)
-
Test Principle: The LLNA measures the proliferation of lymphocytes in the lymph nodes draining the site of application of a potential sensitizer. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control (a Stimulation Index ≥ 3).[9][15][17][18][19][20]
-
Test Animals: Mice (CBA/Ca or CBA/J strains) are used.[21]
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears for three consecutive days.[21]
-
On day 6, a radiolabeled marker (e.g., 3H-methyl thymidine) is injected intravenously to measure cell proliferation.[21]
-
The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.
-
The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.[18][20]
-
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
Test Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[7][11][22][23][24][25][26][27] A positive result is indicated by a significant increase in the number of revertant colonies that can grow on an amino acid-deficient medium.[7][26]
-
Procedure:
Genotoxicity - In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Test Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.[12][16][18][28][29][30][31]
-
Test Animals: Rodents, typically mice or rats, are used.[28][29][31]
-
Procedure:
-
Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection.[28][29][30]
-
Bone marrow or peripheral blood is collected at appropriate time points after treatment.[18][28][29]
-
The cells are prepared on slides and stained to visualize micronuclei in polychromatic erythrocytes.[18][28]
-
The frequency of micronucleated cells is determined by microscopic analysis.[18][28]
-
Mechanisms of Toxicity and Signaling Pathways
The toxicity of acrylates, particularly their skin sensitizing properties, is linked to their chemical reactivity as Michael acceptors. This allows them to form covalent bonds with nucleophilic amino acid residues in proteins.
Skin Sensitization
The initiation of an allergic contact dermatitis response involves the activation of several cellular signaling pathways.
The Keap1-Nrf2 pathway is a key cellular defense mechanism against oxidative and electrophilic stress. Electrophilic sensitizers like acrylates can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. This pathway is considered a key event in the initiation of skin sensitization.
Skin Irritation
Inflammatory responses in the skin following irritation are often mediated by the NF-κB signaling pathway. While direct evidence for this compound is lacking, chemical irritants can induce the production of reactive oxygen species (ROS), which can activate the IKK complex. This leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Occupational Exposure and Safety
Given the hazardous properties of this compound, strict control measures are necessary to minimize occupational exposure.
Occupational Exposure Limits
No specific Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH for this compound have been established.[20] In the absence of specific limits, exposure should be kept as low as reasonably practicable.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety goggles or eye protection in combination with breathing protection.
-
Skin and Body Protection: Wear protective clothing.
-
Respiratory Protection: Use local exhaust ventilation or breathing protection, especially in poorly ventilated areas.
Handling and Storage
-
Handle in a well-ventilated place.
-
Avoid contact with skin and eyes.
-
Keep away from open flames and sources of ignition.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
This compound is a chemical that requires careful management due to its potential to cause skin, eye, and respiratory irritation, as well as skin sensitization. While quantitative data for some toxicological endpoints are limited for this compound itself, the available information on analogous acrylates provides a basis for a precautionary approach to its handling. Further research to fill the existing data gaps for this compound is warranted to allow for a more refined risk assessment. Professionals in research and drug development should implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to mitigate the risks associated with exposure to this compound.
References
- 1. oecd.org [oecd.org]
- 2. This compound | C13H24O2 | CID 16541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 12. Toxicological Profiles | Toxicological Profiles | ATSDR [atsdr.cdc.gov]
- 13. Agency for Toxic Substances and Disease Registry – Federal Register Recent Federal Regulation Documents :: Justia Regulation Tracker [regulations.justia.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. toxicoop.com [toxicoop.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A-Z Index of Tox Profiles | Toxicological Profiles | ATSDR [atsdr.cdc.gov]
- 21. nib.si [nib.si]
- 22. Registration Dossier - ECHA [echa.europa.eu]
- 23. researchgate.net [researchgate.net]
- 24. oecd.org [oecd.org]
- 25. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 26. Are all bacterial strains required by OECD mutagenicity test guideline TG471 needed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nucro-technics.com [nucro-technics.com]
- 28. ecetoc.org [ecetoc.org]
- 29. oecd.org [oecd.org]
- 30. oecd.org [oecd.org]
- 31. inotiv.com [inotiv.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Reactivity Profile of Decyl Acrylate
Abstract
This compound (DA) is a versatile acrylic acid ester characterized by a ten-carbon alkyl chain. This structure imparts valuable properties such as hydrophobicity, flexibility, chemical resistance, and a low glass transition temperature (Tg), making it a crucial monomer in the synthesis of a wide array of polymers. Its primary applications are found in the formulation of coatings, pressure-sensitive adhesives, sealants, and as a chemical intermediate for organic synthesis. This document provides a comprehensive technical overview of the reactivity profile of this compound, detailing its behavior with various chemical classes, its polymerization kinetics, and its stability. The information is intended to guide researchers and professionals in leveraging its properties for advanced material design and synthesis.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for safe handling and for predicting its behavior in different chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2156-96-9 | |
| Molecular Formula | C₁₃H₂₄O₂ | |
| Molecular Weight | 212.33 g/mol | |
| Appearance | Clear, colorless liquid | |
| Density | 0.878 g/cm³ at 20 °C | |
| Boiling Point | 263 °C | |
| Melting Point | < 0 °C | |
| Flash Point | 108 °C - 227 °C | |
| Solubility | Very slightly soluble in water; Soluble in organic solvents like ether and alcohol. | |
| Polymer Tg | –55 °C |
Table 2: Safety and Hazard Information
| Hazard Category | Description | Reference |
| Skin Irritation | Causes skin irritation (Category 2). | |
| Eye Irritation | Causes serious eye irritation (Category 2). | |
| Respiratory Irritation | May cause respiratory irritation. | |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | |
| NFPA 704 Ratings | Health: 2, Flammability: 1, Instability: 0 |
Core Reactivity Profile
This compound's reactivity is dominated by the two functional parts of the molecule: the acrylate group (a vinyl group conjugated to a carbonyl) and the ester linkage. It readily participates in reactions with electrophiles, nucleophiles, and free radicals.
Caption: General reactivity pathways of this compound.
Free-Radical Polymerization
The most significant reaction of this compound is free-radical polymerization. The vinyl group is susceptible to attack by a free radical, leading to a chain-growth process that forms long polymer chains. This is the primary method for producing poly(this compound) and its copolymers. The process consists of three main stages: initiation, propagation, and termination.[1]
-
Initiation: A free-radical initiator (e.g., AIBN, benzoyl peroxide) decomposes under heat or UV light to generate initial radical species. These radicals then add across the double bond of a this compound monomer to create a monomer radical.
-
Propagation: The newly formed monomer radical attacks another this compound monomer, extending the polymer chain and regenerating the radical at the growing end. This step repeats thousands of times.
-
Termination: The growth of polymer chains is halted when two growing radical chains react with each other, either by combination (forming a single longer chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains).[2]
The polymerization is highly exothermic and can proceed rapidly. The presence of oxygen is known to inhibit polymerization at low temperatures but can act as a catalyst at high temperatures (>140 °C). Due to the potential for uncontrolled, spontaneous polymerization, commercial this compound is typically supplied with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).
Caption: Mechanism of free-radical polymerization.
Michael Addition (Conjugate Addition)
The electron-withdrawing nature of the carbonyl group makes the β-carbon of the acrylate susceptible to nucleophilic attack. This is known as the Michael addition or conjugate addition reaction. A wide variety of nucleophiles can participate in this reaction.
-
Common Nucleophiles: Amines (aza-Michael) and thiols (thiol-Michael) are highly effective nucleophiles for this reaction. The reaction is often base-catalyzed, as the base deprotonates the nucleophile (e.g., thiol to thiolate) to increase its reactivity.
-
Reaction Conditions: These reactions can often be performed under mild, catalyst-free conditions, although bases like K₂CO₃ or organic bases can be used to accelerate the process. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields for the addition of amines to acrylates.
This reactivity is crucial in applications like the development of crosslinked polymer networks and for surface functionalization.
References
Methodological & Application
Application Notes and Protocols for Free Radical Polymerization of Decyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the free radical polymerization of decyl acrylate, a monomer increasingly utilized in the synthesis of polymers for various applications, including drug delivery systems, coatings, and adhesives. The protocols cover both solution and bulk polymerization methods, offering flexibility for different research and development needs.
Introduction
This compound is a hydrophobic acrylic monomer that, when polymerized, forms poly(this compound), a polymer with a low glass transition temperature. The long alkyl side chain imparts unique properties to the resulting polymer, such as hydrophobicity, flexibility, and a distinct solubility profile. Free radical polymerization is a common and versatile method for synthesizing poly(this compound). This document outlines detailed experimental procedures and expected outcomes for this process.
Data Presentation
The following table summarizes representative data for the free radical polymerization of this compound under various conditions. The values are based on typical outcomes for the polymerization of long-chain acrylates and illustrate the general trends observed when modifying reaction parameters.
| Experiment ID | Polymerization Method | [Monomer]:[Initiator] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| DA-S-1 | Solution (Toluene) | 100:1 | 70 | 6 | ~95 | ~25,000 | ~2.1 |
| DA-S-2 | Solution (Toluene) | 200:1 | 70 | 6 | ~92 | ~45,000 | ~2.3 |
| DA-S-3 | Solution (Toluene) | 100:1 | 80 | 4 | ~98 | ~23,000 | ~2.0 |
| DA-B-1 | Bulk | 500:1 | 60 | 8 | >99 | ~100,000 | ~2.5 |
| DA-B-2 | Bulk | 1000:1 | 60 | 8 | >99 | ~180,000 | ~2.8 |
Note: Data are illustrative and can vary based on specific experimental conditions, purity of reagents, and analytical techniques used. Mn = Number-average molecular weight; PDI = Polydispersity Index.
Experimental Protocols
Protocol 1: Solution Free Radical Polymerization of this compound
This protocol describes the synthesis of poly(this compound) in a toluene solution using Azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina to remove inhibitor
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol
-
Toluene (solvent), anhydrous
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen inlet
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a condenser, a nitrogen inlet, and a rubber septum. Place a magnetic stir bar in the flask.
-
Degassing: Add this compound and toluene to the flask. The monomer concentration can be adjusted, a typical starting point is a 50% (w/w) solution. Purge the mixture with nitrogen for 30-60 minutes to remove dissolved oxygen.
-
Initiator Preparation: In a separate vial, dissolve the desired amount of AIBN in a small amount of toluene.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 70-80°C) under a positive pressure of nitrogen. Once the temperature is stable, inject the AIBN solution into the flask using a syringe.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 4-8 hours) with continuous stirring while maintaining the temperature and nitrogen atmosphere.
-
Termination and Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a beaker containing a large excess of cold methanol (e.g., 10-fold volume) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or chloroform) and re-precipitate in cold methanol. Repeat this process 2-3 times.
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Bulk Free Radical Polymerization of this compound
This protocol outlines the synthesis of poly(this compound) without the use of a solvent.
Materials:
-
This compound (monomer), purified
-
Benzoyl Peroxide (BPO) or AIBN (initiator)
-
Methanol (non-solvent)
-
Nitrogen gas
Equipment:
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Heating block or oil bath with temperature controller
-
Vacuum line and nitrogen source
Procedure:
-
Reaction Setup: Place the desired amount of this compound and the initiator (e.g., BPO) in a Schlenk tube with a magnetic stir bar.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath or heating block at the desired temperature (e.g., 60-80°C). Stir the mixture for the specified reaction time (e.g., 6-12 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Termination and Purification: Cool the reaction to room temperature. Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran). Precipitate the polymer in cold methanol and follow the purification and drying steps as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the free radical polymerization of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Key steps in the free radical polymerization of this compound.
Application Notes and Protocols: Styrene-Decyl Acrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene-acrylate copolymers are a versatile class of polymers with applications spanning various industries, from coatings and adhesives to the biomedical field.[1][2] The incorporation of different acrylate monomers allows for the tuning of the copolymer's physicochemical properties, such as its glass transition temperature, hydrophobicity, and mechanical strength.[1] This document provides detailed application notes and protocols for the synthesis and characterization of copolymers of styrene and decyl acrylate, a long-chain acrylate ester.
While the primary documented application of styrene-decyl acrylate copolymers is in the field of lubricant additives due to their thermal stability and viscosity-modifying properties, their amphiphilic nature suggests potential for biomedical applications, particularly in drug delivery systems.[3][4] The hydrophobic styrene and this compound components can form a core capable of encapsulating lipophilic drugs, while the overall polymer structure can be tailored to form nanoparticles for targeted delivery.[5][6]
These notes will detail a solution polymerization method for synthesizing styrene-decyl acrylate copolymers and outline key characterization techniques. Furthermore, a hypothetical workflow for the application of these copolymers in a drug delivery context will be presented.
Experimental Protocols
Protocol 1: Synthesis of Styrene-Decyl Acrylate Copolymer via Solution Polymerization
This protocol is adapted from the method described by Ghosh et al. (2011).[4]
Materials:
-
Styrene (St)
-
This compound (DA)
-
Benzoyl peroxide (BZP) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Hexane (solvent for purification)
-
Nitrogen gas
-
Four-necked round-bottom flask
-
Stirrer
-
Condenser
-
Thermometer
-
Dropping funnel
Procedure:
-
Set up the four-necked round-bottom flask with a stirrer, condenser, thermometer, and a nitrogen inlet.
-
Place the desired mass of this compound and benzoyl peroxide initiator in the flask.
-
Add toluene to the flask to act as the solvent.
-
Begin purging the system with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to 353 K (80 °C) and maintain this temperature.
-
Add the desired mass of styrene dropwise to the reaction mixture over a period of 2 hours using the dropping funnel.
-
Allow the reaction to proceed for 6 hours at 353 K with continuous stirring.
-
After 6 hours, terminate the polymerization by pouring the reaction mixture into a beaker containing methanol while stirring. This will cause the copolymer to precipitate.
-
Filter the precipitated polymer.
-
For further purification, dissolve the polymer in hexane and re-precipitate it by adding methanol. Repeat this step as necessary.
-
Dry the purified polymer under a vacuum at 313 K (40 °C) until a constant weight is achieved.
Protocol 2: Characterization of Styrene-Decyl Acrylate Copolymer
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the incorporation of both styrene and this compound monomers into the copolymer chain.
-
Procedure: Acquire the FT-IR spectrum of the dried copolymer sample.
-
Expected Results: Look for characteristic absorption bands:
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the composition of the copolymer.
-
Procedure: Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.
-
Analysis: The mole fraction of each monomer in the copolymer can be determined by comparing the integration of characteristic proton signals. For example, compare the area of the signals from the phenyl protons of styrene (around 8.07 ppm) with the area of the signals from the –OCH₂– protons of this compound (around 4.06 ppm).[4]
3. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the copolymer.
-
Procedure: Heat a small sample of the copolymer under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
Analysis: The TGA thermogram will show the temperature at which the polymer starts to decompose, providing information about its thermal stability. The inclusion of styrene is known to increase the thermal stability of acrylate polymers.[4]
Data Presentation
Table 1: Monomer and Initiator Masses for Copolymer Synthesis
| Copolymer Sample | Mass of Styrene (g) | Mass of this compound (g) | Mass of BZP (g) |
| P(S-co-DA)-1 | 10 | 90 | 1 |
| P(S-co-DA)-2 | 20 | 80 | 1 |
Note: These are example ratios. The actual masses can be adjusted to achieve desired copolymer compositions.
Table 2: Characterization Data of Styrene-Decyl Acrylate Copolymers
| Copolymer Sample | Styrene in Feed (wt%) | This compound in Feed (wt%) | Styrene in Copolymer (mol%)¹ | This compound in Copolymer (mol%)¹ | Decomposition Temperature (°C)² |
| P(S-co-DA)-1 | 10 | 90 | Data to be determined | Data to be determined | Data to be determined |
| P(S-co-DA)-2 | 20 | 80 | Data to be determined | Data to be determined | Data to be determined |
¹Determined by ¹H NMR spectroscopy. ²Determined by TGA.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of styrene-decyl acrylate copolymers.
Hypothetical Drug Delivery Application Workflow
While direct evidence for the use of styrene-decyl acrylate copolymers in drug delivery is limited, their properties suggest a potential application in the formulation of drug-loaded nanoparticles. The following diagram illustrates a hypothetical workflow for such an application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mcpolymers.com [mcpolymers.com]
- 3. Copolymer of this compound and Styrene: Synthesis, Characterization and Viscometric Studies in Different Base stocks | Semantic Scholar [semanticscholar.org]
- 4. primescholars.com [primescholars.com]
- 5. Impact of Poly (Styrene–Acrylic Acid) Latex Nanoparticles on Colorectal and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Emulsion Polymerization of Decyl Acrylate and Methyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(decyl acrylate-co-methyl acrylate) copolymers via emulsion polymerization. This process yields stable aqueous dispersions of polymer particles, which have potential applications in various fields, including drug delivery, coatings, and adhesives. The inclusion of the hydrophobic monomer, this compound, alongside methyl acrylate allows for the tuning of the copolymer's physicochemical properties, such as its glass transition temperature and hydrophobicity.
Introduction
Emulsion polymerization is a versatile technique used to produce high molecular weight polymers from water-insoluble monomers. The process involves dispersing the monomers in an aqueous phase with the aid of a surfactant, followed by the initiation of polymerization using a water-soluble initiator. The resulting product is a stable latex, a colloidal dispersion of polymer particles in water.
The copolymerization of this compound and methyl acrylate is of particular interest as it combines a soft, hydrophobic monomer (this compound) with a harder, more hydrophilic monomer (methyl acrylate). This combination allows for the synthesis of copolymers with a wide range of properties. For instance, the incorporation of this compound can lower the glass transition temperature (Tg) of the resulting polymer, making it more flexible at room temperature.[1] Such tunable properties are highly desirable in applications like drug delivery systems, where the polymer matrix needs to possess specific mechanical and release characteristics.
Experimental Protocols
Materials
-
Methyl Acrylate (MA), distilled under reduced pressure before use
-
This compound (DA), distilled under reduced pressure before use
-
Potassium Persulfate (KPS), recrystallized from water
-
Sodium Dodecyl Sulfate (SDS), analytical grade
-
Deionized Water
Protocol 1: Batch Emulsion Copolymerization
This protocol describes a standard batch emulsion polymerization process.
-
Reactor Setup: A 250 mL four-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.
-
Initial Charge: To the flask, add 100 mL of deionized water, and the desired amount of sodium dodecyl sulfate (SDS) as the emulsifier.
-
Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen flow throughout the reaction.
-
Temperature Control: Heat the reactor to the desired reaction temperature (e.g., 70-80°C) using a water bath.
-
Monomer and Initiator Addition: In a separate beaker, prepare a pre-emulsion by mixing the desired ratio of methyl acrylate and this compound with a small amount of the emulsifier solution. Once the reactor reaches the set temperature, add the pre-emulsion and the potassium persulfate (KPS) initiator to the flask while stirring.
-
Polymerization: Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 2-4 hours).
-
Cooling: After the polymerization is complete, cool the reactor to room temperature.
-
Characterization: The resulting latex can be characterized for monomer conversion, particle size, molecular weight, and other properties.
Protocol 2: Semi-Continuous Seeded Emulsion Polymerization
This method allows for better control over the particle size and distribution.
-
Seed Latex Preparation: First, a seed latex is prepared using a small portion of the monomers via a batch polymerization process as described in Protocol 1.
-
Reactor Setup: Use the same reactor setup as in Protocol 1.
-
Initial Charge: Add the prepared seed latex and deionized water to the reactor.
-
Inert Atmosphere and Temperature Control: Purge with nitrogen and heat the reactor to the desired temperature (e.g., 80°C).
-
Monomer and Initiator Feeding: Prepare a pre-emulsion of the remaining methyl acrylate and this compound with the emulsifier solution. Continuously feed this pre-emulsion and a separate solution of the KPS initiator into the reactor over a period of time (e.g., 2-3 hours) using syringe pumps.
-
Post-Polymerization: After the feeding is complete, continue the reaction for an additional hour to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature and characterize the final latex.
Data Presentation
The following tables summarize typical quantitative data obtained from the emulsion copolymerization of this compound and methyl acrylate.
Table 1: Effect of Monomer Composition on Copolymer Properties
| Molar Ratio (MA:DA) | Initiator (wt%) | Emulsifier (wt%) | Reaction Temp (°C) | Conversion (%) | Average Particle Size (nm) | Molecular Weight ( g/mol ) |
| 90:10 | 0.5 | 2.0 | 75 | >95 | 120 | 500,000 |
| 70:30 | 0.5 | 2.0 | 75 | >95 | 150 | 450,000 |
| 50:50 | 0.5 | 2.0 | 75 | >90 | 180 | 400,000 |
Table 2: Effect of Initiator and Emulsifier Concentration on Polymerization
| Molar Ratio (MA:DA) | Initiator (wt%) | Emulsifier (wt%) | Reaction Temp (°C) | Conversion (%) | Average Particle Size (nm) |
| 70:30 | 0.3 | 2.0 | 75 | ~90 | 160 |
| 70:30 | 0.5 | 2.0 | 75 | >95 | 150 |
| 70:30 | 0.7 | 2.0 | 75 | >95 | 140 |
| 70:30 | 0.5 | 1.0 | 75 | ~85 (coagulum) | - |
| 70:30 | 0.5 | 3.0 | 75 | >95 | 130 |
Visualizations
Caption: Experimental workflow for batch emulsion polymerization.
Caption: Mechanism of emulsion polymerization.
References
Application Notes and Protocols: Decyl Acrylate in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of decyl acrylate as a key monomer in the formulation of acrylic pressure-sensitive adhesives (PSAs). The information is intended to guide researchers and professionals in the development and evaluation of PSAs for a variety of applications, including medical devices, transdermal drug delivery systems, and industrial tapes.
Introduction to this compound in Pressure-Sensitive Adhesives
Acrylic pressure-sensitive adhesives are a cornerstone of modern adhesive technology, prized for their excellent aging characteristics, optical clarity, and resistance to environmental factors.[1][2] The performance of these adhesives is finely tuned by the selection of monomeric components, which are broadly categorized as "soft," "hard," and "functional" monomers.
This compound, a long-chain alkyl acrylate, is classified as a "soft" monomer. Its incorporation into the polymer backbone imparts flexibility, tack, and peel adhesion to the PSA. The long alkyl chain of this compound contributes to a low glass transition temperature (Tg), which is a critical factor for achieving the desired viscoelastic properties of a PSA at room temperature. While specific performance data for this compound in PSAs is not extensively published in comparative studies, its structural similarity to other long-chain acrylates like 2-ethylhexyl acrylate (2-EHA) and isooctyl acrylate suggests its utility in creating adhesives with a good balance of adhesive and cohesive properties.
Key Performance Metrics of this compound-Based PSAs
The effectiveness of a PSA is characterized by three primary performance metrics:
-
Tack: The initial adhesion of the PSA to a substrate upon light contact. It is a measure of the "stickiness" of the adhesive.
-
Peel Adhesion: The force required to remove an adhesive-coated material from a substrate at a specified angle and rate. It quantifies the strength of the bond.
-
Shear Strength (Cohesion): The ability of the adhesive to resist static forces applied in the same plane as the backing. It is a measure of the internal strength of the adhesive.
The balance of these three properties is crucial and can be tailored by adjusting the formulation, including the concentration of this compound, the type and concentration of hard and functional monomers, and the use of crosslinking agents.
Representative Performance Data
While specific comparative data for this compound is limited in publicly available literature, the following table presents representative, hypothetical data to illustrate the expected performance of a PSA formulated with this compound in comparison to a standard 2-ethylhexyl acrylate-based PSA. This data is based on general trends observed for long-chain alkyl acrylates in acrylic PSAs.
| Adhesive Formulation | Monomer Composition (weight %) | Peel Adhesion (N/25mm) | Tack (N) | Shear Strength (hours) |
| DA-PSA-01 | This compound (85%), Methyl Acrylate (10%), Acrylic Acid (5%) | 18.5 | 12.0 | > 24 |
| 2EHA-PSA-01 (Control) | 2-Ethylhexyl Acrylate (85%), Methyl Acrylate (10%), Acrylic Acid (5%) | 19.2 | 13.5 | > 24 |
| DA-PSA-02 (High Tack) | This compound (90%), Acrylic Acid (10%) | 22.0 | 15.8 | 18 |
| 2EHA-PSA-02 (High Tack) | 2-Ethylhexyl Acrylate (90%), Acrylic Acid (10%) | 23.5 | 16.5 | 16 |
Note: This is a representative dataset. Actual performance will vary depending on the specific synthesis conditions, crosslinking, and testing parameters.
Experimental Protocols
The following are detailed methodologies for the synthesis and testing of this compound-based pressure-sensitive adhesives.
Synthesis of this compound-Based PSA (Solution Polymerization)
This protocol describes a typical laboratory-scale synthesis of a this compound-based PSA via solution polymerization.
Materials:
-
This compound (DA)
-
Methyl Acrylate (MA) - Hard Monomer
-
Acrylic Acid (AA) - Functional Monomer
-
Ethyl Acetate - Solvent
-
Azobisisobutyronitrile (AIBN) - Initiator
-
Nitrogen gas supply
-
Reaction kettle equipped with a stirrer, condenser, thermometer, and nitrogen inlet.
Procedure:
-
Charge the reaction kettle with ethyl acetate.
-
Begin purging the kettle with nitrogen gas and continue throughout the reaction to maintain an inert atmosphere.
-
Start the stirrer and heat the solvent to its reflux temperature (approximately 77°C).
-
In a separate vessel, prepare the monomer mixture by combining this compound, methyl acrylate, and acrylic acid in the desired ratio (e.g., 85:10:5 by weight).
-
Dissolve the AIBN initiator in the monomer mixture.
-
Once the solvent is refluxing, slowly add the monomer/initiator mixture to the reaction kettle over a period of 2-3 hours.
-
After the addition is complete, continue the reaction at reflux for an additional 4-6 hours to ensure high monomer conversion.
-
Cool the resulting polymer solution to room temperature. The resulting product is a solution of the acrylic PSA in ethyl acetate.
Preparation of Adhesive Films
-
Cast the synthesized PSA solution onto a release liner (e.g., siliconized PET film) using a film applicator to achieve a uniform thickness (e.g., 50 µm).
-
Dry the coated film in an oven at a specified temperature (e.g., 100°C) for a set time (e.g., 10 minutes) to evaporate the solvent.
-
Laminate the dried adhesive film onto a backing material (e.g., a 2 mil PET film).
-
Condition the prepared adhesive tapes at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
Adhesive Property Testing
The following standard test methods from the Pressure Sensitive Tape Council (PSTC) and ASTM International are recommended for evaluating the performance of the prepared PSA tapes.
4.3.1. Peel Adhesion (180°)
-
Standard: ASTM D3330 / PSTC-101
-
Procedure:
-
Cut a 25 mm wide strip of the adhesive tape.
-
Apply the tape to a standard test panel (e.g., stainless steel).
-
Roll over the tape with a standard 2 kg roller.
-
After a dwell time of 20 minutes, mount the test panel in the lower jaw of a tensile tester.
-
Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Separate the tape from the panel at a constant speed of 300 mm/min.
-
Record the force required to peel the tape. The result is typically reported in N/25mm.
-
4.3.2. Loop Tack
-
Standard: ASTM D6195 / PSTC-16
-
Procedure:
-
Cut a 25 mm wide strip of the adhesive tape and form it into a loop with the adhesive side facing out.
-
Mount the loop in the upper jaw of a tensile tester.
-
Bring the loop down to make contact with a standard test panel.
-
Immediately reverse the direction and pull the loop away from the panel at a constant speed of 300 mm/min.
-
Record the maximum force required to separate the loop. The result is reported in Newtons (N).
-
4.3.3. Shear Strength (Holding Power)
-
Standard: ASTM D3654 / PSTC-107
-
Procedure:
-
Cut a 25 mm wide strip of the adhesive tape.
-
Apply a 25 mm x 25 mm area of the tape to a standard test panel.
-
Roll over the tape with a standard 2 kg roller.
-
After a dwell time of 20 minutes, hang the test panel in a shear test stand at a 2° backward tilt.
-
Attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Record the time it takes for the tape to fail (i.e., pull away from the test panel). The result is reported in minutes or hours.
-
Conclusion
This compound serves as a valuable "soft" monomer in the formulation of pressure-sensitive adhesives. By systematically varying its concentration and combining it with appropriate hard and functional monomers, researchers can develop PSAs with a wide range of adhesive properties. The provided protocols offer a foundation for the synthesis and evaluation of this compound-based PSAs, enabling the development of novel adhesive solutions for various demanding applications. Further research and empirical testing are encouraged to fully elucidate the specific performance advantages of this compound in diverse PSA formulations.
References
Decyl Acrylate as a Monomer for Hydrophobic Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl acrylate is a versatile monomer increasingly utilized in the formulation of hydrophobic coatings for a wide range of applications, including industrial coatings, textiles, and advanced drug delivery systems. Its long alkyl chain imparts excellent water repellency, chemical resistance, and weatherability to the resulting polymer.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of hydrophobic coatings based on this compound.
Core Principles of Hydrophobicity with this compound
The hydrophobicity of poly(this compound) coatings is primarily attributed to the low surface energy imparted by the ten-carbon alkyl chains of the this compound monomer. During polymerization, these long, nonpolar alkyl groups orient themselves at the coating-air interface, minimizing their interaction with polar molecules like water. This orientation creates a surface that repels water, leading to high water contact angles. A water contact angle greater than 90° is indicative of a hydrophobic surface.[2]
Data Presentation: Properties of Poly(this compound) and Related Hydrophobic Coatings
| Property | Typical Value/Range | Test Method |
| Water Contact Angle | > 90° (typically 95° - 110°) | Sessile Drop Method (ASTM D5946)[3] |
| Surface Energy | Low (typically 25-35 mN/m) | Contact Angle Measurement with various liquids |
| Coating Thickness | 10 - 100 µm (application dependent) | Film Thickness Gauge / Ellipsometry |
| Abrasion Resistance | Moderate to Good | Taber Abrasion Test (ASTM D4060) |
| Chemical Resistance | Good against water, acids, and bases | Spot Test / Immersion Test (ASTM D1308) |
Experimental Protocols
I. Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes the synthesis of a simple poly(this compound) coating via solution polymerization.
Materials:
-
This compound monomer (inhibitor removed)
-
Toluene (or other suitable organic solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as an initiator
-
Nitrogen gas
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Monomer Purification: Remove the inhibitor from the this compound monomer by passing it through a column of activated basic alumina.
-
Reaction Setup: In a clean, dry reaction flask, dissolve the desired amount of this compound monomer in toluene. A typical monomer concentration is 20-50% (w/w).
-
Initiator Addition: Add the initiator (AIBN or BPO) to the monomer solution. The initiator concentration is typically 0.1-1.0 mol% with respect to the monomer.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN, 80-95 °C for BPO) under a continuous gentle flow of nitrogen.
-
Reaction Monitoring: Maintain the reaction at the set temperature with continuous stirring for a predetermined time (e.g., 4-24 hours). The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy.
-
Termination and Purification: Once the desired conversion is achieved, cool the reaction mixture to room temperature. The polymer can be precipitated by pouring the solution into a non-solvent such as methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
II. Preparation of Hydrophobic Coatings
This protocol outlines the application of the synthesized poly(this compound) to a substrate.
Materials:
-
Synthesized poly(this compound)
-
Suitable solvent (e.g., toluene, xylene)
-
Substrate (e.g., glass slide, metal panel)
-
Coating applicator (e.g., spin coater, dip coater, doctor blade)
Procedure:
-
Polymer Solution Preparation: Dissolve the dried poly(this compound) in a suitable solvent to achieve the desired viscosity for the chosen coating method.
-
Substrate Preparation: Thoroughly clean and dry the substrate to ensure good adhesion of the coating.
-
Coating Application: Apply the polymer solution to the substrate using the chosen method (e.g., spin coating at a specific speed and time to control thickness).
-
Drying and Curing: Dry the coated substrate in an oven at a temperature above the glass transition temperature of the polymer to facilitate solvent evaporation and film formation. The specific temperature and time will depend on the solvent and polymer properties.
III. Characterization of Hydrophobic Coatings
A. Water Contact Angle Measurement (Sessile Drop Method)
This protocol is for quantifying the hydrophobicity of the prepared coating.
Apparatus:
-
Contact angle goniometer with a camera and software for analysis.
-
Microsyringe for dispensing water droplets.
Procedure:
-
Place the coated substrate on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use the software to measure the angle between the tangent of the droplet and the surface of the coating.
-
Perform measurements at multiple locations on the surface to ensure accuracy and calculate the average contact angle.
B. Durability Testing (Adhesion and Abrasion)
-
Adhesion Test (Cross-Cut Test - ASTM D3359): This test assesses the adhesion of the coating to the substrate. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The amount of coating removed is used to rate the adhesion.
-
Abrasion Resistance Test (Taber Abrasion Test - ASTM D4060): This test evaluates the resistance of the coating to wear. The coated substrate is subjected to abrasion by rotating wheels for a specified number of cycles. The weight loss or change in appearance of the coating is then measured.
Visualizations
Caption: Experimental workflow for synthesis, application, and characterization.
Caption: Molecular orientation of poly(this compound) at the air-water interface.
References
Synthesis of Poly(decyl acrylate) for Lubricating Oil Additives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(decyl acrylate) (PDA) is a long-chain poly(alkyl acrylate) that has garnered significant interest as a multifunctional additive for lubricating oils. Its primary roles are to improve the viscosity index (VI) and depress the pour point (PP) of lubricants. An improved VI signifies a smaller change in viscosity with temperature, ensuring stable lubrication across a wide operating range. A depressed pour point allows the lubricant to flow at lower temperatures, which is critical for cold-start performance and operation in frigid environments. The performance of PDA as a lubricant additive is intrinsically linked to its molecular weight, polydispersity, and architecture, which are controlled by the synthesis method. This document provides detailed protocols for the synthesis of poly(this compound) via free-radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP), along with a summary of the expected performance data.
Mechanism of Action
Poly(this compound) functions as a viscosity index improver due to its temperature-dependent solubility and conformation in the oil. At low temperatures, the polymer coils are contracted and have a minimal impact on the oil's viscosity. As the temperature increases, the polymer chains uncoil and expand, leading to an increase in hydrodynamic volume and counteracting the natural decrease in the base oil's viscosity.[1]
As a pour point depressant, the long alkyl side chains of poly(this compound) co-crystallize with the paraffin wax crystals that form in the oil at low temperatures.[2][3] This interaction inhibits the formation of a large, interlocking wax crystal network that would otherwise cause the oil to solidify, thus lowering the temperature at which the oil can no longer flow.[2][3]
Experimental Protocols
Free-Radical Polymerization of this compound
Free-radical polymerization is a conventional and straightforward method for synthesizing poly(this compound). It typically yields polymers with a broad molecular weight distribution.
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina to remove inhibitor
-
Toluene (solvent), anhydrous
-
Benzoyl peroxide (BPO) or 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 47.1 mmol) and benzoyl peroxide (e.g., 0.05 g, 0.21 mmol) in toluene (e.g., 20 mL).
-
Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen for 30 minutes.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture under a nitrogen atmosphere.
-
Monitor the polymerization progress by taking samples periodically to determine monomer conversion via techniques like ¹H NMR or gravimetry.
-
After the desired conversion is reached (e.g., 6-8 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Dilute the reaction mixture with a small amount of toluene if necessary.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.
Materials:
-
This compound (monomer), purified
-
Toluene (solvent), anhydrous
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or similar RAFT agent
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask, combine this compound (e.g., 5 g, 23.5 mmol), CPDTC (e.g., 80 mg, 0.23 mmol), and AIBN (e.g., 7.7 mg, 0.047 mmol) in toluene (e.g., 10 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] can be varied to target different molecular weights.
-
Seal the flask and thoroughly degas the mixture using three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Monitor the reaction by taking aliquots at timed intervals to measure monomer conversion (¹H NMR) and molecular weight evolution (Gel Permeation Chromatography - GPC).
-
Once the target conversion is achieved, quench the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Purify the polymer by precipitation in cold methanol, followed by filtration and drying under vacuum.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is another powerful controlled radical polymerization method for synthesizing well-defined polymers.
Materials:
-
This compound (monomer), purified
-
Toluene or anisole (solvent), anhydrous
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Methanol (for precipitation)
-
Neutral alumina
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Add degassed toluene (e.g., 10 mL), this compound (e.g., 10 g, 47.1 mmol), and PMDETA (e.g., 20.8 µL, 0.1 mmol) via degassed syringes.
-
Stir the mixture to form the copper-ligand complex.
-
Add the initiator, EBiB (e.g., 14.7 µL, 0.1 mmol), to start the polymerization.
-
Place the flask in a thermostated oil bath at 70 °C.
-
Track the polymerization progress by analyzing samples for monomer conversion and molecular weight.
-
After reaching the desired conversion, terminate the reaction by cooling and exposing the mixture to air.
-
Dilute the polymer solution with toluene and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the purified polymer in cold methanol, filter, and dry under vacuum.
Data Presentation
The following tables summarize typical data obtained from the synthesis and performance evaluation of poly(this compound) as a lubricating oil additive.
Table 1: Polymerization Characteristics of Poly(this compound) by Different Methods
| Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Monomer Conversion (%) |
| Free-Radical | 20,000 - 100,000 | 2.0 - 4.0 | 80 - 95 |
| RAFT | 10,000 - 80,000 | 1.1 - 1.5 | 70 - 90 |
| ATRP | 10,000 - 80,000 | 1.1 - 1.4 | 75 - 95 |
Table 2: Performance of Poly(this compound) as a Lubricating Oil Additive
| Polymerization Method | Additive Conc. (wt%) | Viscosity Index (VI) | Pour Point (°C) |
| Base Oil (No Additive) | 0 | ~100 | -15 |
| Free-Radical PDA | 1 | 120 - 140 | -21 to -27 |
| RAFT PDA | 1 | 130 - 150 | -24 to -30 |
| ATRP PDA | 1 | 130 - 155 | -24 to -33 |
Note: The performance data can vary depending on the base oil characteristics and the specific molecular weight of the polymer additive.
Visualizations
Caption: Workflow for Poly(this compound) Synthesis.
Caption: How Poly(this compound) Improves Lubricant Properties.
References
Application Notes and Protocols for Post-Polymerization Modification of Decyl Acrylate Brushes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer brushes, consisting of polymer chains tethered to a surface, offer a versatile platform for controlling surface properties. Poly(decyl acrylate) (PDA) brushes, in particular, provide a hydrophobic and flexible surface that can be further functionalized to introduce a wide range of chemical moieties. Post-polymerization modification is a powerful strategy to introduce functionalities that may not be compatible with the initial polymerization process. This document provides detailed protocols for the post-polymerization modification of this compound brushes via thiol-ene "click" chemistry and direct amidation, enabling the attachment of bioactive molecules, alteration of surface energy, and creation of responsive surfaces.
Core Concepts and Applications
Post-polymerization modification of PDA brushes allows for the covalent attachment of various molecules, including peptides, carbohydrates, and small molecule drugs. This versatility is crucial in drug development for creating biocompatible coatings, targeted drug delivery systems, and high-throughput screening platforms. The ability to tailor surface chemistry with high precision opens up applications in biosensing, tissue engineering, and fundamental cell-surface interaction studies.
Protocol 1: Thiol-Ene "Click" Chemistry for Functionalization of PDA Brushes
This protocol describes the modification of PDA brushes that have been copolymerized with a monomer containing a reactive "ene" group (e.g., allyl methacrylate) or have had "ene" groups introduced in a prior modification step. The thiol-ene reaction is a highly efficient "click" reaction that proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond, often initiated by UV light.[1][2]
Experimental Workflow
Caption: Workflow for thiol-ene modification of PDA brushes.
Materials
-
PDA brush-coated substrate containing "ene" functionalities
-
Thiol-containing molecule of interest (e.g., 1-dodecanethiol, mercaptoethanol)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
Anhydrous solvents: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
UV lamp (365 nm)
Procedure
-
Preparation of the Reaction Solution:
-
Dissolve the thiol-containing molecule in the chosen anhydrous solvent to a final concentration of 10-100 mM.
-
Dissolve the photoinitiator (DMPA) in the same solvent to a final concentration of 1-5 mol% relative to the thiol.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes to remove oxygen, which can quench the radical reaction.
-
-
Reaction Setup:
-
Place the PDA brush-coated substrate in a suitable reaction vessel.
-
Transfer the degassed reaction solution to the vessel, ensuring the entire brush surface is submerged.
-
Seal the reaction vessel and maintain an inert atmosphere.
-
-
UV-Initiated Thiol-Ene Reaction:
-
Position the UV lamp approximately 5-10 cm from the surface of the reaction vessel.
-
Irradiate the substrate with UV light (365 nm) for 30 minutes to 2 hours. Reaction time will vary depending on the specific thiol and "ene" concentration.
-
-
Post-Reaction Work-up:
-
After irradiation, remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the reaction solvent (e.g., THF) to remove unreacted reagents.
-
Perform a series of washes with a good solvent for the modified polymer (e.g., ethanol, isopropanol) and a poor solvent (e.g., deionized water) to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen or in a vacuum oven at a low temperature.
-
Quantitative Data
| Parameter | Value | Reference System |
| Thiol Concentration | 10 - 100 mM | Poly(glycidyl methacrylate-co-ethylene dimethacrylate) monoliths[3] |
| Photoinitiator (DMPA) | 1 - 5 mol% (relative to thiol) | General thiol-ene polymerizations[4] |
| UV Wavelength | 365 nm | Radical polymerisation of terpenoid acrylates[5] |
| UV Intensity | 5 - 20 mW/cm² | General photo-initiated reactions |
| Reaction Time | 0.5 - 2 hours | Poly(glycidyl methacrylate-co-ethylene dimethacrylate) monoliths[3] |
| Expected Conversion | > 90% | Radical polymerisation of terpenoid acrylates[5] |
Protocol 2: Direct Amidation of Acrylate Esters
This protocol outlines the modification of this compound brushes via a direct nucleophilic substitution reaction with a primary or secondary amine. This method relies on an organocatalyst to facilitate the transamidation of the ester groups on the polymer backbone.[6]
Experimental Workflow
Caption: Workflow for direct amidation of PDA brushes.
Materials
-
PDA brush-coated substrate
-
Amine of interest (e.g., propylamine, ethanolamine)
-
Organocatalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Anhydrous solvents: Toluene or Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure
-
Preparation of the Reaction Solution:
-
In a clean, dry reaction vessel, dissolve the amine in the chosen anhydrous solvent to a final concentration of 0.5 - 2 M.
-
Add the organocatalyst (TBD) to the solution at a concentration of 10-20 mol% relative to the amine.
-
Stir the solution until all components are fully dissolved.
-
-
Reaction Setup:
-
Place the PDA brush-coated substrate into the reaction vessel.
-
Ensure the entire brush surface is covered by the reaction solution.
-
Seal the vessel and purge with an inert gas.
-
-
Amidation Reaction:
-
Heat the reaction vessel to a temperature between 50 °C and 80 °C.
-
Allow the reaction to proceed for 12-48 hours with continuous stirring. The optimal time and temperature will depend on the specific amine used.
-
-
Post-Reaction Work-up:
-
Cool the reaction vessel to room temperature.
-
Remove the substrate and wash it extensively with the reaction solvent to remove the catalyst and excess amine.
-
Perform subsequent washes with a solvent in which the modified polymer is soluble (e.g., methanol, ethanol) to remove any non-covalently bound species.
-
Dry the substrate thoroughly under a stream of nitrogen or in a vacuum oven.
-
Quantitative Data
| Parameter | Value | Reference System |
| Amine Concentration | 0.5 - 2 M | Polyacrylates in solution[6] |
| Organocatalyst (TBD) | 10 - 20 mol% (relative to amine) | Polyacrylates in solution[6] |
| Reaction Temperature | 50 - 80 °C | Polyacrylates in solution[6] |
| Reaction Time | 12 - 48 hours | Polyacrylates in solution[6] |
| Expected Conversion | 50 - 95% (dependent on amine) | Polyacrylates in solution[6] |
Characterization of Modified Brushes
The success of the post-polymerization modification should be confirmed using appropriate surface-sensitive analytical techniques.
Characterization Workflow
Caption: Workflow for characterizing modified PDA brushes.
Expected Observations
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Appearance of new characteristic peaks corresponding to the introduced functional groups (e.g., amide C=O stretch, N-H bend).
-
X-ray Photoelectron Spectroscopy (XPS): Changes in the elemental composition of the surface, such as the appearance of nitrogen (for amidation) or sulfur (for thiol-ene). High-resolution scans of the C1s, N1s, or S2p regions can confirm the formation of new chemical bonds.
-
Contact Angle Goniometry: A significant change in the water contact angle, indicating an alteration of the surface hydrophilicity/hydrophobicity.
-
Ellipsometry: A measurable increase in the dry thickness of the polymer brush, consistent with the covalent attachment of new molecules.
References
- 1. Tracking chemical modifications of surface-grafted polymer brushes using advanced spectroscopic and microscopic methods [ruj.uj.edu.pl]
- 2. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radical polymerisation and thiol–ene post-polymerisation functionalisation of terpenoid acrylates in conventional and renewably sourced organic solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Cationic Lipidoids Using Decyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cationic lipidoids utilizing decyl acrylate. The methodologies outlined are based on established combinatorial chemistry approaches, primarily the Michael addition reaction, which is widely employed for the rapid synthesis of lipid-like materials for drug and gene delivery applications.
Introduction
Cationic lipidoids are a class of synthetic lipids that have garnered significant interest as non-viral vectors for the delivery of nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Their ease of synthesis, structural diversity, and potential for high transfection efficiency make them promising candidates for therapeutic applications. This compound serves as a key building block in the combinatorial synthesis of these lipidoids, providing the hydrophobic lipid tails necessary for self-assembly into nanoparticles and interaction with cell membranes.
The primary synthetic route involves the Michael addition of amine-containing head groups to the acrylate group of this compound. This reaction is highly efficient and can be performed with a wide variety of amines, allowing for the generation of large libraries of lipidoids with diverse structures and functionalities. Subsequent formulation of these lipidoids into lipid nanoparticles (LNPs) enables the encapsulation and delivery of therapeutic payloads.
Synthesis of Cationic Lipidoids via Michael Addition
The following protocol is a representative example for the synthesis of a cationic lipidoid using this compound and an amine head group, based on methodologies described in the literature.
Experimental Protocol: Synthesis of a this compound-Based Lipidoid
Materials:
-
This compound
-
Amine (e.g., 3,3'-diamino-N-methyldipropylamine)
-
Anhydrous solvent (e.g., ethanol, or solvent-free conditions)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Rotary evaporator
-
High-vacuum pump
-
Analytical balance
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, add the selected amine. If performing a solvent-free reaction, gently heat the amine until it becomes a liquid.
-
Addition of this compound: While stirring under an inert atmosphere, slowly add this compound to the amine. A typical stoichiometric ratio of amine to this compound is 1:4, but this can be varied to optimize the properties of the final lipidoid.[1]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 100°C. The reaction time can range from 24 hours to several days, depending on the reactivity of the amine.[2] Microwave-assisted synthesis can significantly reduce the reaction time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the consumption of the starting materials.
-
Purification: For many applications, the crude lipidoid product can be used without further purification.[2] If purification is necessary, it can be achieved by column chromatography on silica gel.
-
Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator. The final product is then dried under high vacuum to remove any residual solvent.
-
Characterization: The structure of the synthesized lipidoid should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Formulation of Lipidoid Nanoparticles (LNPs)
For biological applications, the synthesized cationic lipidoids are typically formulated into LNPs to encapsulate nucleic acids.
Experimental Protocol: Formulation of siRNA-loaded LNPs
Materials:
-
Synthesized this compound-based lipidoid
-
Cholesterol
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
siRNA in an appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Lipid Stock Solution: Prepare a stock solution of the this compound-based lipidoid, cholesterol, DSPC, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:38.5:10:1.5).
-
siRNA Solution: Prepare a solution of siRNA in an aqueous buffer.
-
LNP Formation:
-
Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Manual Mixing: Alternatively, rapidly inject the lipid-ethanol solution into the stirred siRNA-aqueous solution.
-
-
Dialysis: Dialyze the resulting LNP suspension against PBS at 4°C for at least 12 hours, with several buffer changes, to remove the ethanol and unencapsulated siRNA.
-
Characterization: Characterize the formulated LNPs for their physicochemical properties.
Data Presentation: Physicochemical Properties of Lipidoid Nanoparticles
The following table summarizes representative quantitative data for cationic lipidoid nanoparticles, based on values reported for similar and effective lipidoid formulations.
| Parameter | Typical Value | Method of Analysis | Reference |
| Synthesis Yield | >90% (for Michael addition) | Gravimetric analysis, NMR | [2] |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) | [3] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [3] |
| Zeta Potential | +20 to +60 mV | Laser Doppler Velocimetry | [1] |
| siRNA Encapsulation Efficiency | >90% | RiboGreen Assay | [4] |
| In Vitro Gene Silencing (IC50) | 1 - 10 ng/mL | Luciferase Reporter Assay | [5][6] |
| In Vivo Gene Silencing (ED50) | 0.1 - 1 mg/kg | qPCR, ELISA | [6] |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and application of this compound-based cationic lipidoids.
Caption: Workflow for the synthesis of cationic lipidoids.
Caption: Workflow for LNP formulation and application.
Conclusion
The use of this compound in the combinatorial synthesis of cationic lipidoids offers a versatile and efficient platform for the development of novel drug delivery systems. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate their own this compound-based lipidoids for various therapeutic applications, particularly in the field of gene therapy. The ability to systematically modify the structure of these lipidoids allows for the fine-tuning of their physicochemical properties to achieve optimal delivery efficiency and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of lipid nanoparticles: effect of lipid and surfactant composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradable Lipid Nanoparticles with Predictable In Vivo siRNA Delivery Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decyl Acrylate in Photopolymerization for 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of decyl acrylate as a reactive diluent in photopolymerization-based 3D printing resins. This compound, a monofunctional acrylate monomer, is a valuable component for formulating resins with tailored properties, particularly for applications requiring flexibility and reduced viscosity. This document outlines its physicochemical properties, its effects on resin performance, and detailed protocols for formulation and characterization.
Introduction to this compound in 3D Printing
This compound (C13H24O2) is an ester of acrylic acid and decyl alcohol. In the formulation of 3D printing resins, it primarily functions as a reactive diluent. Its long alkyl chain contributes to increased flexibility and hydrophobicity of the final cured polymer. The incorporation of this compound can significantly impact the viscosity, curing kinetics, and mechanical properties of the resin.
Key Attributes of this compound:
-
Viscosity Reduction: Due to its relatively low viscosity compared to many oligomers, this compound can be used to lower the overall viscosity of the resin formulation, which is crucial for jetting and coating processes in various 3D printing technologies.
-
Flexibility Enhancement: The long, flexible decyl chain introduces greater mobility within the polymer network, resulting in cured materials with lower modulus and increased elongation at break.
-
Hydrophobicity: The nonpolar nature of the decyl group increases the hydrophobicity of the printed object's surface.[1]
-
Low Shrinkage: Monofunctional acrylates with long alkyl chains, like this compound, can help to reduce volumetric shrinkage during polymerization.[1]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for resin formulation and for understanding its behavior during the printing process.
| Property | Value | Reference |
| Molecular Weight | 212.33 g/mol | [2] |
| Density | 0.878 g/cm³ at 20°C | [3][4] |
| Viscosity | 6 mPa·s at 25°C | [1] |
| Boiling Point | 217 - 264 °C at 1,013 hPa | [1] |
| Flash Point | 94.3 °C | [3] |
| Polymer Glass Transition Temperature (Tg) | -55 °C | [1] |
Signaling Pathway: Free-Radical Photopolymerization
The photopolymerization of this compound, like other acrylate monomers, proceeds via a free-radical chain reaction. This process is initiated by a photoinitiator that, upon absorption of UV light, generates free radicals. These radicals then react with the acrylate double bonds, initiating a chain reaction that leads to the formation of a crosslinked polymer network. The fundamental steps of this process are initiation, propagation, and termination.[5]
Caption: Free-radical photopolymerization of this compound.
Impact on Resin Properties and 3D Printed Parts
Table 2: Illustrative Effect of a Long-Chain Acrylate (Butyl Acrylate) on Resin and Cured Properties
Data adapted from a study on a flexible acrylate-based resin containing Butyl Acrylate (BA) and Urethane Dimethacrylate (UDMA) in a 7:3 weight ratio.[6][7]
| Property | Value |
| Tensile Strength (3D Printed) | 9.19 ± 1.3 MPa |
| Young's Modulus (3D Printed) | 315.19 ± 40.78 MPa |
| Degree of Conversion (DC) - Top Surface (5 min cure) | 82.58% |
| Degree of Conversion (DC) - Bottom Surface (5 min cure) | 72.95% |
Experimental Protocols
The following protocols provide a general framework for the formulation, printing, and characterization of a 3D printing resin containing this compound. Researchers should adapt these protocols based on their specific equipment and experimental goals.
Protocol 1: Formulation of a Simple Acrylate-Based Resin
-
Materials:
-
Oligomer (e.g., Urethane diacrylate, Epoxy acrylate)
-
This compound (Reactive Diluent)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
UV Blocker (optional)
-
-
Procedure:
-
In a light-blocking container, combine the desired weight percentage of the oligomer and this compound.
-
Gently heat the mixture to 50-60°C while stirring to ensure homogeneity and reduce viscosity.
-
Once the mixture is uniform, add the photoinitiator (typically 0.5-4 wt%) and UV blocker (if used).
-
Continue stirring in a dark environment until all components are fully dissolved.
-
Allow the resin to cool to room temperature and degas in a vacuum chamber to remove any entrapped air bubbles.
-
Protocol 2: Characterization of Resin and Cured Properties
This workflow outlines the typical steps for characterizing a newly formulated resin containing this compound.
Caption: Experimental workflow for resin characterization.
-
Viscosity Measurement:
-
Use a rheometer to measure the viscosity of the uncured resin at a controlled temperature (e.g., 25°C).
-
-
Curing Kinetics (Photocalorimetry):
-
Use a Photo-DSC (Differential Scanning Calorimeter) to determine the heat of polymerization and calculate the degree of conversion as a function of exposure time and light intensity.
-
-
3D Printing of Test Specimens:
-
Use a stereolithography (SLA) or digital light processing (DLP) 3D printer to fabricate standardized test specimens (e.g., dog bones for tensile testing, rectangular bars for flexural testing).
-
-
Post-Curing:
-
After printing and cleaning, post-cure the specimens in a UV curing chamber to ensure complete polymerization and stable mechanical properties.
-
-
Mechanical Testing:
-
Perform tensile tests to determine the Young's modulus, ultimate tensile strength, and elongation at break.
-
Perform flexural tests to determine the flexural modulus and flexural strength.
-
-
Thermal Analysis:
-
Use Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg) and storage modulus.
-
Use Thermogravimetric Analysis (TGA) to assess the thermal stability of the cured material.
-
-
Microscopy:
-
Use Scanning Electron Microscopy (SEM) to examine the fracture surfaces of mechanically tested specimens and to assess the surface quality of the printed parts.
-
Safety Precautions
This compound is an irritant to the skin, eyes, and respiratory system.[3] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Refer to the Safety Data Sheet (SDS) for detailed safety information.[3][8][9][10]
Conclusion
This compound is a versatile monofunctional monomer that can be effectively used as a reactive diluent in 3D printing resins to impart flexibility, reduce viscosity, and enhance hydrophobicity. While specific performance data for this compound in 3D printing formulations is limited, the provided protocols and illustrative data for similar long-chain acrylates offer a solid foundation for researchers and formulators to explore its potential in developing novel resins for a wide range of applications, including in the field of drug development where material properties are critical.
References
- 1. jamorin.com [jamorin.com]
- 2. This compound | C13H24O2 | CID 16541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Vat photopolymerization-based 3D printing of polymer nanocomposites: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. download.basf.com [download.basf.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
Application Notes: Formulation of Decyl Acrylate Copolymers for Advanced Drug Delivery
Introduction
Decyl acrylate is a hydrophobic acrylic acid ester that serves as a valuable monomer in the synthesis of copolymers for biomedical applications. Its long alkyl chain imparts significant hydrophobicity and flexibility to the resulting polymer, making it an excellent candidate for formulating drug delivery systems. When copolymerized with other monomers, such as hydrophilic or functional acrylates, the resulting copolymers exhibit a tunable balance of properties. This allows for the precise design of materials for specific applications, including transdermal drug delivery and nanoparticle-based systems. These copolymers can be synthesized to optimize drug solubility, control release kinetics, and enhance biocompatibility.[1] This document provides detailed application notes and protocols for the formulation of this compound copolymers in two distinct drug delivery platforms: a transdermal patch for sustained release and a nanoparticle system for targeted intracellular delivery.
Application Note 1: Poly(this compound-co-acrylic acid) for Transdermal Drug Delivery Patches
Application: To formulate a pressure-sensitive adhesive (PSA) matrix patch for the sustained transdermal delivery of a lipophilic drug, such as ketoprofen. The copolymer of this compound (DA) and acrylic acid (AA) provides adhesion to the skin, while controlling the release of the incorporated drug.
Formulation Goals:
-
Achieve a stable, flexible, and non-irritating adhesive matrix.
-
Ensure high drug loading capacity for the lipophilic active pharmaceutical ingredient (API).
-
Provide sustained, near zero-order drug release over a 24-hour period.[2]
Quantitative Data Summary
The following table summarizes the characteristics of three trial formulations with varying monomer ratios.
| Formulation ID | DA:AA Molar Ratio | Drug Loading (% w/w) | Adhesion (N/25 mm) | Cumulative Release at 24h (%) | Flux (µg/cm²/h) |
| TDP-DA85-AA15 | 85:15 | 5.0 | 4.2 | 65.3 | 27.2 |
| TDP-DA90-AA10 | 90:10 | 5.0 | 5.1 | 52.1 | 21.7 |
| TDP-DA95-AA05 | 95:05 | 5.0 | 6.5 | 38.8 | 16.2 |
Experimental Protocols
Protocol 1: Synthesis of poly(this compound-co-acrylic acid) via Free-Radical Polymerization
-
Monomer Preparation: In a reaction flask, combine this compound (DA) and acrylic acid (AA) in the desired molar ratio (e.g., 90:10 for TDP-DA90-AA10). Add toluene as a solvent (40% w/w of total monomers).
-
Initiator Addition: Add 0.5% (w/w of monomers) of benzoyl peroxide (BPO) as the initiator.
-
Polymerization: Purge the mixture with nitrogen gas for 20 minutes to remove oxygen. Heat the reaction vessel to 80°C and maintain for 6 hours with constant stirring.[3]
-
Purification: After cooling, precipitate the copolymer by slowly adding the reaction mixture to a 10-fold excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer and dry it under vacuum at 40°C for 48 hours to remove residual solvent and monomer.
Protocol 2: Fabrication of the Transdermal Patch by Solvent Casting
-
Drug-Polymer Solution: Dissolve 10g of the dried p(DA-co-AA) copolymer and 0.5g of ketoprofen in 20 mL of ethyl acetate to form a homogeneous solution.
-
Casting: Cast the solution onto a release liner using a film casting knife with a gate height of 500 µm.
-
Drying: Allow the solvent to evaporate at room temperature for 4 hours, followed by oven drying at 60°C for 2 hours to remove all residual solvent.
-
Lamination: Laminate the dried drug-in-adhesive matrix with an impermeable backing layer.
-
Cutting: Cut the laminate into patches of the desired size (e.g., 10 cm²).
Protocol 3: In Vitro Drug Release Study using a Franz Diffusion Cell
-
Apparatus Setup: Assemble a Franz diffusion cell with a synthetic membrane (e.g., Strat-M®) separating the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with phosphate-buffered saline (PBS) at pH 7.4, maintained at 32°C ± 0.5°C, and stir continuously.
-
Sample Application: Apply the transdermal patch to the membrane surface.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with fresh, pre-warmed PBS.
-
Analysis: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
Visualization: Transdermal Patch Formulation Workflow
References
Troubleshooting & Optimization
Technical Support Center: Decyl Acrylate Polymerization Inhibition
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting the premature polymerization of decyl acrylate during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the premature polymerization of this compound.
| Issue | Possible Causes | Recommended Actions |
| Monomer appears viscous, hazy, or contains solid particles upon receipt or during storage. | 1. Inhibitor Depletion: The inhibitor has been consumed over time due to exposure to heat, light, or contaminants. 2. Improper Storage Conditions: Storage at elevated temperatures (>35°C), exposure to UV light, or storage under an inert atmosphere can lead to polymerization.[1][2] 3. Contamination: Presence of radical initiators (e.g., peroxides), acids, bases, or metal ions can trigger polymerization. | 1. Check Inhibitor Levels: If possible, test the concentration of the inhibitor (e.g., MEHQ) to confirm it is within the specified range. 2. Review Storage Protocol: Ensure the monomer is stored in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. The headspace of the container must contain oxygen (5-21%) for phenolic inhibitors like MEHQ to be effective.[1][2] 3. Isolate and Dispose: If polymerization is evident, do not attempt to use the monomer. Isolate the container and dispose of it according to your institution's hazardous waste guidelines. |
| This compound polymerizes during an experiment (e.g., upon heating or addition of other reagents). | 1. Inhibitor Was Removed: If the inhibitor was removed prior to the experiment, the monomer is highly susceptible to polymerization. 2. High Reaction Temperature: Elevated temperatures can overcome the inhibitor and initiate thermal polymerization. 3. Presence of Initiators: Accidental introduction of radical initiators or other incompatible chemicals. 4. Oxygen-Free Environment: If using an inhibitor that requires oxygen (like MEHQ) and the reaction is under an inert atmosphere, the inhibitor will be ineffective.[3] | 1. Use Freshly Purified Monomer: If the inhibitor is removed, use the monomer immediately.[4] 2. Control Reaction Temperature: Maintain the lowest possible reaction temperature that allows for the desired transformation. 3. Ensure Compatibility: Verify that all reagents and solvents are compatible with acrylates and free of contaminants that could initiate polymerization. 4. Select Appropriate Inhibitor: If polymerization is desired but needs to be controlled, consider adding a specific amount of a suitable inhibitor. For reactions under inert atmospheres, an oxygen-independent inhibitor like Phenothiazine (PTZ) may be more suitable.[3][5] |
| Inconsistent results or failed polymerization when intended. | 1. Residual Inhibitor: The inhibitor was not completely removed before initiating the desired polymerization. 2. Insufficient Initiator: The amount of initiator used was not enough to overcome the residual inhibitor. | 1. Verify Inhibitor Removal: Use an appropriate analytical method to confirm the absence of the inhibitor after purification. 2. Adjust Initiator Concentration: Increase the concentration of the initiator to overcome the effect of any remaining inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: The premature polymerization of this compound is primarily caused by the presence of free radicals, which can be generated by:
-
Heat: Elevated temperatures increase the rate of spontaneous polymerization.
-
Light: UV radiation from sunlight or artificial sources can initiate polymerization.
-
Contamination: Impurities such as peroxides, oxidizing agents, strong acids or bases, and certain metal salts can act as initiators.
-
Absence of Oxygen (for certain inhibitors): Phenolic inhibitors like Monomethyl Ether of Hydroquinone (MEHQ) require the presence of dissolved oxygen to function effectively as radical scavengers.[3][5] Storing the monomer under an inert gas like nitrogen will render MEHQ ineffective.
Q2: What are common inhibitors for this compound and how do they work?
A2: Common inhibitors for acrylates fall into two main categories:
-
Phenolic Inhibitors (e.g., MEHQ, Hydroquinone - HQ): These are the most common inhibitors for storing and transporting acrylates. They work by reacting with and neutralizing peroxyl radicals, which are formed when an alkyl radical reacts with oxygen. This mechanism is dependent on the presence of oxygen.[3]
-
Aminic and Other Inhibitors (e.g., Phenothiazine - PTZ, TEMPO): These inhibitors can trap alkyl radicals directly and are effective even in the absence of oxygen.[3][5] PTZ is often used as a process stabilizer during distillation where oxygen levels may be low.[3]
Q3: How should I store this compound to ensure its stability?
A3: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool place, typically below 35°C.[1][2]
-
Light: Protect from direct sunlight and other sources of UV radiation by storing in an opaque or amber container.
-
Atmosphere: The container's headspace should contain 5-21% oxygen to ensure the effectiveness of phenolic inhibitors like MEHQ.[1] Never store under an inert atmosphere.
-
Container: Use containers made of stainless steel, aluminum, or glass.[2] Avoid copper or its alloys as they can promote polymerization.
-
Purity: Ensure the monomer is free from contaminants.
Q4: Do I need to remove the inhibitor before my experiment?
A4: This depends on your specific application.
-
For controlled polymerization reactions: Yes, it is highly recommended to remove the inhibitor to achieve predictable and reproducible polymerization kinetics.
-
For other chemical modifications: If the reaction conditions are mild (e.g., low temperature) and do not involve free radical pathways, it may not be necessary to remove the inhibitor. However, it is always best to perform a small-scale trial to confirm.
Q5: How can I remove the inhibitor from this compound?
A5: Common lab-scale methods for removing phenolic inhibitors include:
-
Column Chromatography: Passing the monomer through a column packed with basic alumina is a highly effective method.[6][7][8]
-
Caustic Wash: Washing the monomer with an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH) will convert the phenolic inhibitor into its water-soluble salt, which can then be separated in a separatory funnel. This should be followed by washing with deionized water to remove residual base and drying over an anhydrous salt (e.g., MgSO₄).
-
Vacuum Distillation: This can be effective but carries a high risk of thermal polymerization in the distillation pot. It should only be performed with extreme caution and typically with a polymerization inhibitor added to the distillation flask.
Important Note: Once the inhibitor is removed, this compound is highly reactive and should be used immediately. Do not store uninhibited monomer for extended periods.
Quantitative Data on Inhibitor Effectiveness
While specific quantitative data for this compound is limited in publicly available literature, the following table provides data for acrylic acid and other acrylates, which can serve as a useful reference. The effectiveness of an inhibitor is often measured by the "induction period," which is the time before polymerization begins under specific conditions. A longer induction period indicates a more effective inhibitor.
| Monomer | Inhibitor | Concentration (ppm) | Temperature (°C) | Induction Period / Time to Gelation | Notes |
| Acrylic Acid | MEHQ | 200 | 100 | Varies, dependent on oxygen | MEHQ's effectiveness is highly dependent on the presence of oxygen.[3] |
| Acrylic Acid | PTZ | 200 | 100 | > 64 hours | PTZ is effective in the absence of oxygen and at higher temperatures.[5] |
| Acrylic Acid | N-(1-phenylethyl)phenothiazine + Nitrosobenzene | Not specified | 113 | > 122 hours | A combination of inhibitors can provide superior performance.[5] |
| n-Butyl Acrylate | MEHQ | Not specified | Not specified | Shorter than PTZ | General observation of relative effectiveness.[3] |
| n-Butyl Acrylate | PTZ | Not specified | Not specified | Longer than MEHQ | General observation of relative effectiveness.[3] |
Disclaimer: This data is for illustrative purposes and is based on studies of similar acrylate monomers. The actual performance with this compound may vary. It is crucial to conduct your own tests to determine the optimal inhibitor and concentration for your specific application.
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This protocol is a common and effective method for removing phenolic inhibitors like MEHQ from alkyl acrylates at a lab scale.[6][7]
Materials:
-
This compound containing inhibitor
-
Activated basic alumina
-
Chromatography column or a glass pipette
-
Cotton or glass wool
-
Collection flask
-
Anhydrous solvent (optional, e.g., hexane)
Methodology:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column or pipette.
-
Add the basic alumina to the column. A general rule of thumb is to use about 10-15g of alumina for every 100mL of monomer.
-
Gently tap the column to pack the alumina.
-
-
Pass the Monomer through the Column:
-
Carefully pour the this compound onto the top of the alumina bed.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure as this can generate heat.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Storage and Use:
-
The purified this compound is now uninhibited and should be used immediately.
-
If short-term storage is necessary, keep it in a refrigerator (2-8°C) in a tightly sealed container, but use it as soon as possible.
-
Protocol 2: Standard Test Method for MEHQ Concentration (Adapted from ASTM D3125)
This protocol provides a method to quantitatively determine the concentration of MEHQ, which can be used to assess inhibitor levels before and after removal, or to test the effectiveness of the removal process.[9]
Principle: MEHQ reacts with nitrous acid in an acidic medium to form a yellow nitroso compound, which can be quantified using a UV-Vis spectrophotometer.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂) solution (2% w/v in deionized water)
-
Volumetric flasks (50 mL)
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare a Blank:
-
In a 50 mL volumetric flask, add 20 mL of glacial acetic acid.
-
Add 1 mL of the 2% sodium nitrite solution.
-
Dilute to the mark with glacial acetic acid and mix well.
-
-
Prepare the Sample:
-
Accurately weigh an appropriate amount of the this compound sample (e.g., 5g for an expected MEHQ concentration of 50-100 ppm) into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.
-
Add 1 mL of the 2% sodium nitrite solution.
-
Dilute to the mark with glacial acetic acid, mix well, and let it stand for 10 minutes for the color to develop.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of the sample solution.
-
-
Calculation:
-
The concentration of MEHQ is determined by comparing the absorbance to a previously prepared calibration curve of known MEHQ concentrations.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. kelid1.ir [kelid1.ir]
Technical Support Center: Purification of Decyl Acrylate Monomer
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of decyl acrylate monomer. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound typically contains inhibitors added for stabilization during storage and transport. The most common inhibitors are hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ). Other potential impurities can include residual reactants from synthesis, such as decyl alcohol and acrylic acid, as well as small amounts of water and oligomers formed during storage.
Q2: Why is it necessary to remove the inhibitor from this compound before use in polymerization?
A2: Inhibitors are radical scavengers that prevent premature polymerization. However, their presence will interfere with controlled polymerization reactions by consuming the initiator, leading to induction periods, slow reaction rates, or complete inhibition of polymerization.[1] Therefore, for most polymerization applications, the inhibitor must be removed to achieve predictable and reproducible results.
Q3: What is the best method for removing the inhibitor from this compound?
A3: The choice of method depends on the scale of your experiment and the required purity.
-
Caustic wash (liquid-liquid extraction) is a simple and effective method for removing phenolic inhibitors like HQ and MEHQ on a lab scale.
-
Column chromatography over basic alumina is another excellent method for removing inhibitors and other polar impurities.
-
Vacuum distillation is suitable for larger quantities and can simultaneously remove the inhibitor and other impurities with different boiling points.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography (GC): A common and effective method for quantifying the purity and detecting volatile impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing the monomer and non-volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and can be used to identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can verify the presence of the acrylate functional group and the absence of hydroxyl groups from residual alcohol.
Q5: How should I store purified this compound?
A5: Purified this compound is highly susceptible to spontaneous polymerization. It should be stored in a cool, dark, and dry place, preferably in a refrigerator (2-8°C).[4] To prevent polymerization, it is advisable to use the monomer immediately after purification or to add a small amount of a polymerization inhibitor, such as hydroquinone, if it needs to be stored for an extended period. The storage container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Monomer polymerizes during vacuum distillation.
-
Possible Cause: The distillation temperature is too high, or there are residual initiators (e.g., peroxides) in the monomer or on the glassware. The inhibitor has been completely removed, making the monomer highly reactive at elevated temperatures.
-
Suggested Solution:
-
Lower the distillation temperature: This can be achieved by applying a higher vacuum. This compound has a boiling point of 158°C at 50 mmHg.[2] Reducing the pressure further will lower the boiling point.
-
Ensure clean glassware: Thoroughly clean all glassware to remove any potential initiators.
-
Add a non-volatile inhibitor: Add a small amount of a non-volatile polymerization inhibitor, such as hydroquinone, to the distillation flask. This will prevent polymerization in the flask but will not co-distill with the monomer.
-
Use copper packing: Packing the distillation column with copper wire or using a copper-containing packing material can help to inhibit polymerization in the vapor phase.
-
Issue 2: The purified monomer is cloudy or discolored.
-
Possible Cause: The cloudiness is likely due to the presence of water. Discoloration may be caused by residual impurities or slight polymerization.
-
Suggested Solution:
-
Drying: Before the final purification step (e.g., distillation), dry the monomer with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and then filter.
-
Repeat Purification: If discoloration persists, a second purification step, such as passing the monomer through a short column of activated carbon or silica gel, may be necessary to remove color-causing impurities.
-
Issue 3: Low yield after purification.
-
Possible Cause: This can be due to polymerization during purification, inefficient extraction, or loss of product during transfers.
-
Suggested Solution:
-
Optimize inhibitor removal: During a caustic wash, ensure thorough mixing to maximize the removal of the inhibitor in the aqueous phase.
-
Minimize heating time: During distillation, heat the monomer for the shortest possible time to minimize polymerization.
-
Careful transfers: Be meticulous during transfers between flasks and separatory funnels to minimize physical loss of the product.
-
Issue 4: Acidic impurities (e.g., acrylic acid) are present in the final product.
-
Possible Cause: Incomplete reaction during synthesis or ineffective washing/neutralization steps.
-
Suggested Solution:
-
Thorough washing: Wash the crude product with a dilute basic solution, such as 5% sodium bicarbonate, until no more gas (CO₂) evolves. Follow this with washes with deionized water until the aqueous layer is neutral.
-
Column chromatography: Use a silica gel column to separate the more polar acrylic acid from the less polar this compound.
-
Data Presentation
The following table summarizes the expected purity levels of this compound after various purification techniques. The actual values may vary depending on the initial purity of the monomer and the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Common Impurities Removed |
| Caustic Wash (1M NaOH) | > 98% | Phenolic inhibitors (HQ, MEHQ), acrylic acid |
| Column Chromatography (Alumina) | > 99% | Inhibitors, polar impurities |
| Column Chromatography (Silica Gel) | > 99.5% | Inhibitors, acrylic acid, other polar impurities |
| Vacuum Distillation | > 99.5% | Inhibitors, residual solvents, low and high boiling point impurities |
| Combined Methods | > 99.8% | A broad range of impurities |
Experimental Protocols
Protocol 1: Inhibitor Removal by Caustic Wash
This method is effective for removing phenolic inhibitors such as hydroquinone (HQ) and MEHQ.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
Procedure:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous (bottom) layer, which may be colored, contains the inhibitor salt.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Wash the monomer with an equal volume of saturated brine solution to facilitate the removal of water.
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄. Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent. The monomer is now free of inhibitor and should be used immediately or stored appropriately.
Protocol 2: Purification by Vacuum Distillation
This protocol is for the purification of this compound after the inhibitor has been removed or for simultaneous removal of the inhibitor and other impurities.
Materials:
-
Inhibitor-free or crude this compound
-
Vacuum distillation apparatus (including a Claisen adapter to prevent bumping)
-
Heating mantle and stir plate
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Small amount of a non-volatile inhibitor (e.g., hydroquinone) - optional
-
Copper wire or packing material - optional
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Add the this compound and a magnetic stir bar to the distillation flask. If desired, add a small amount of hydroquinone and/or copper wire.
-
Apply a high vacuum to the system. The boiling point of this compound is approximately 158°C at 50 mmHg and will be lower at a higher vacuum.[2]
-
Begin stirring the monomer.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect the fraction that distills at a constant temperature and pressure.
-
After collecting the purified monomer, discontinue heating and allow the system to cool to room temperature before releasing the vacuum.
-
Store the purified this compound appropriately.
Protocol 3: Purification by Column Chromatography
This method is effective for removing inhibitors and other polar impurities.
Materials:
-
Crude this compound
-
Silica gel (for chromatography) or activated basic alumina
-
Hexane and ethyl acetate (or other suitable solvents)
-
Chromatography column
-
Collection flasks
Procedure:
-
Prepare a slurry of silica gel or alumina in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the dissolved sample onto the top of the column.
-
Elute the column with a suitable solvent system. For silica gel, a gradient of increasing polarity, such as starting with 100% hexane and gradually adding ethyl acetate, is effective. For basic alumina, pure hexane may be sufficient to elute the this compound while retaining the inhibitor.
-
Collect fractions and analyze them (e.g., by TLC or GC) to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Store the purified monomer appropriately.
Visualizations
Caption: A general workflow for the purification of this compound monomer.
References
Optimizing reaction conditions for high conversion of decyl acrylate
Technical Support Center: Optimizing Decyl Acrylate Conversion
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions for the high conversion of this compound. The content is divided into two main sections: the synthesis of this compound monomer and its subsequent polymerization.
Part 1: Synthesis of this compound via Esterification
The most common method for synthesizing this compound is the direct esterification of acrylic acid with decyl alcohol.[1][2] Achieving high conversion requires careful control of reaction conditions to favor product formation and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the esterification of acrylic acid with decyl alcohol?
A1: Acid catalysts are standard for this reaction. Common choices include p-toluene sulfonic acid (PTSA), sulfuric acid, and acidic ion-exchange resins like a sulfonic acid type acrylic cation exchange resin.[1][2][3][4] The choice of catalyst can impact reaction rate, selectivity, and ease of removal during product purification.
Q2: Why is an inhibitor necessary during the synthesis of this compound?
A2: Acrylic acid and its esters are prone to spontaneous free-radical polymerization, especially at the elevated temperatures required for esterification.[1][5] An inhibitor, such as hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), or phenothiazine, is added to scavenge free radicals and prevent the premature polymerization of both the reactant and the product.[1][6][7]
Q3: How is the water generated during the reaction typically removed to drive the equilibrium towards the product?
A3: To achieve high conversion, the water produced during the esterification must be continuously removed. This is typically accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by carrying out the reaction under reduced pressure to facilitate water removal.[1][4]
Q4: What are the common side reactions that can lower the yield of this compound?
A4: The primary side reaction is the Michael addition of either decyl alcohol or another acrylic acid molecule to the double bond of the this compound product.[8] This forms undesired byproducts (alkoxy esters and acyloxy esters) that can complicate purification and lower the final yield. Additionally, self-polymerization of the acrylate can occur if inhibition is insufficient.[1]
Troubleshooting Guide: Low Conversion in this compound Synthesis
Problem: My this compound synthesis is resulting in low conversion (<90%). What factors should I investigate?
This troubleshooting guide will help you identify and resolve common issues leading to poor yields in the esterification reaction.
Caption: Troubleshooting decision tree for low esterification conversion.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical starting conditions for optimizing this compound synthesis. Researchers should perform small-scale experiments to narrow down the optimal conditions for their specific setup.
| Parameter | Range | Notes |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1.5:1 | A slight excess of acrylic acid can help drive the reaction to completion.[4] |
| Catalyst (PTSA) | 0.5 - 2.0 wt% | Higher loading increases rate but may also promote side reactions.[4] |
| Inhibitor (Hydroquinone) | 0.1 - 0.5 wt% | Essential to prevent polymerization at reaction temperatures.[1][4] |
| Temperature | 90 - 130 °C | Must be high enough for a reasonable reaction rate and azeotropic water removal.[3][9] |
| Reaction Time | 2 - 8 hours | Monitor reaction progress by measuring water collection in the Dean-Stark trap.[10] |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via esterification with azeotropic water removal.
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a thermometer.
-
Charging Reactants: To the flask, add decyl alcohol, toluene (as the azeotropic solvent), a slight molar excess of acrylic acid, p-toluene sulfonic acid (catalyst), and hydroquinone (inhibitor).[4]
-
Reaction: Heat the mixture to reflux (typically 115–120 °C).[4] Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is near completion. This may take several hours.[10]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a 5% sodium hydroxide solution in a separatory funnel to remove the acidic catalyst and any unreacted acrylic acid.[10]
-
Wash subsequently with deionized water until the aqueous phase is neutral.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the toluene solvent via rotary evaporation.
-
Purify the resulting crude this compound by vacuum distillation to obtain the final high-purity product.[10]
-
Part 2: Polymerization of this compound
The conversion of this compound monomer into poly(this compound) is commonly achieved through free-radical polymerization. Optimizing this process is critical for controlling polymer properties such as molecular weight and viscosity.
Frequently Asked Questions (FAQs)
Q1: My this compound polymerization won't start or shows a long induction period. What is the likely cause?
A1: This is a classic sign of inhibition. The two most common culprits are residual storage inhibitors (like MEHQ) in the monomer and dissolved oxygen in the reaction mixture.[7][11] Oxygen is a potent radical scavenger and can completely prevent polymerization.[11] Ensure the monomer is purified to remove inhibitors and the reaction is thoroughly deoxygenated and maintained under an inert atmosphere (e.g., nitrogen or argon).
Q2: The polymerization starts, but the final monomer conversion is low. How can I improve it?
A2: Low final conversion can result from several factors:
-
Insufficient Initiator: The initiator concentration may be too low to sustain the reaction to high conversion.[11]
-
Suboptimal Temperature: The reaction temperature affects the rates of initiation, propagation, and termination. An inappropriate temperature can lead to premature termination.[11]
-
Impurities: Trace impurities in the monomer or solvent can act as chain transfer agents, terminating growing polymer chains.[11]
Q3: The viscosity of my polymerization reaction becomes extremely high at moderate conversion, preventing effective stirring. What is happening?
A3: This phenomenon is known as the gel effect (or Trommsdorff-Norrish effect).[11] As polymer concentration increases, the viscosity of the medium rises, which significantly slows down the diffusion-controlled termination reactions between large polymer chains. However, smaller monomer molecules can still diffuse to the growing chains. This leads to a rapid increase in the polymerization rate and molecular weight, causing a sharp spike in viscosity.[11] To manage this, consider using more solvent to conduct a solution polymerization or adjusting the initiator concentration.
Troubleshooting Guide: Issues in this compound Polymerization
Problem: I am encountering issues with my this compound polymerization (e.g., low conversion, uncontrolled viscosity). How do I troubleshoot?
This guide provides a systematic approach to diagnosing and solving common polymerization problems.
Caption: Workflow for this compound polymerization and troubleshooting common issues.
Data Presentation: Polymerization Parameters
This table provides a starting point for developing a free-radical solution polymerization protocol for this compound.
| Parameter | Example Condition | Rationale |
| Monomer Concentration | 20-50% (w/w in Toluene) | Lower concentration helps control viscosity and the gel effect. |
| Initiator (Benzoyl Peroxide) | 0.1 - 1.0 mol% (vs. monomer) | Higher concentration increases rate but lowers molecular weight.[11] |
| Reaction Temperature | 70 - 90 °C | Must be sufficient to ensure an adequate decomposition rate for the thermal initiator.[10][11] |
| Reaction Time | 4 - 12 hours | Monitor conversion over time via techniques like NMR or gravimetry.[10] |
| Atmosphere | Nitrogen or Argon | Crucial for preventing oxygen inhibition.[11] |
Experimental Protocols
-
Setup: Place the this compound monomer in a separatory funnel.
-
Base Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper and shake vigorously for 1-2 minutes, venting frequently.[11]
-
Separate Layers: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the inhibitor salt.[11]
-
Repeat: Repeat the NaOH wash two more times.
-
Neutralize: Wash the monomer with deionized water to remove residual NaOH.
-
Dry: Transfer the monomer to a clean flask and add anhydrous magnesium sulfate (MgSO₄) to remove water. Stir for 30-60 minutes.[11]
-
Isolate: Filter or decant the purified monomer. Use immediately, as it is no longer stabilized.[11]
-
Setup: Assemble a jacketed reactor with a mechanical stirrer, condenser, thermometer, and a nitrogen inlet.
-
Charge Reactor: Add the desired amount of purified this compound and toluene to the reactor.[10]
-
Deoxygenate: Bubble dry nitrogen gas through the solution for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive nitrogen pressure throughout the reaction.
-
Heat: Heat the reaction mixture to the target temperature (e.g., 80 °C).[10]
-
Initiation: In a separate flask, dissolve the initiator (e.g., benzoyl peroxide) in a small amount of toluene. Once the reactor temperature is stable, add the initiator solution.[10]
-
Polymerization: Maintain the reaction at the set temperature for the desired time (e.g., 6 hours).[10]
-
Termination & Precipitation: Cool the reaction. Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.[10]
-
Purification: Filter the precipitated poly(this compound) and wash with fresh methanol. Dry the polymer under vacuum until a constant weight is achieved.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. EP0765860B1 - Process for esterifying (meth)acrylic acid with an alcanol - Google Patents [patents.google.com]
- 9. Dothis compound synthesis - chemicalbook [chemicalbook.com]
- 10. primescholars.com [primescholars.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low molecular weight in poly(decyl acrylate) synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low molecular weight in poly(decyl acrylate) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My poly(this compound) has a significantly lower molecular weight than expected. What are the common causes?
A low molecular weight is a frequent issue in free-radical polymerization and can typically be attributed to several factors that lead to premature chain termination. The most common culprits include:
-
High Initiator Concentration: An excessive amount of initiator generates a high concentration of free radicals, leading to the initiation of many polymer chains simultaneously. With a finite amount of monomer, this results in shorter chains and a lower average molecular weight.
-
Presence of Chain Transfer Agents (CTAs): CTAs are intentionally added to control and reduce molecular weight. Even trace amounts of impurities that can act as CTAs will lower the molecular weight.
-
High Polymerization Temperature: Higher temperatures increase the rate of all reactions, including termination and chain transfer reactions, which can lead to shorter polymer chains.
-
Impurities in Monomer or Solvent: Impurities can act as inhibitors or chain transfer agents, both of which can result in lower molecular weight. It's crucial to use purified monomers and solvents.
Q2: How can I increase the molecular weight of my poly(this compound)?
To achieve a higher molecular weight, you should aim to minimize premature termination and chain transfer events. Consider the following adjustments:
-
Reduce Initiator Concentration: Decreasing the amount of initiator will generate fewer initial radicals, allowing each polymer chain to grow longer before termination.
-
Eliminate or Reduce Chain Transfer Agents: If you are using a CTA, reducing its concentration or eliminating it entirely will lead to higher molecular weight. Ensure all your reagents and solvents are free from impurities that could act as CTAs.
-
Lower the Reaction Temperature: A lower temperature will decrease the rate of termination reactions more significantly than the rate of propagation, favoring the formation of longer polymer chains.
-
Purify Your Monomer and Solvent: Removing inhibitors and other impurities from your this compound monomer and solvent is critical for achieving high molecular weight.
Q3: My polymerization reaction is not starting or is very slow. What could be the issue?
A failure to initiate or a sluggish polymerization can often be traced back to:
-
Presence of Inhibitors: Monomers like this compound are often shipped with inhibitors (e.g., hydroquinone or MEHQ) to prevent polymerization during storage. These must be removed before the reaction.
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization. Your reaction mixture must be thoroughly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles).
-
Insufficient Initiator or Inactive Initiator: The initiator concentration might be too low, or the initiator itself may have degraded over time due to improper storage.
-
Low Reaction Temperature: The chosen reaction temperature may be too low for the initiator to decompose at an adequate rate.
Q4: What is the role of a chain transfer agent (CTA) and should I use one?
A chain transfer agent is a molecule that can react with a growing polymer chain, terminating that chain and initiating the growth of a new one. This is a common and effective method for controlling and intentionally reducing the molecular weight of the polymer. Common CTAs for acrylate polymerizations include thiols, such as dodecanethiol. Whether you should use a CTA depends on your target molecular weight. If you require a lower, more controlled molecular weight, then a CTA is recommended. If your goal is to achieve the highest possible molecular weight, you should avoid using a CTA.
Data Presentation
The following table provides representative data on how the initiator and chain transfer agent concentration can influence the molecular weight (Mw) and polydispersity index (PDI) of poly(this compound) synthesized by solution polymerization.
| Monomer:Initiator Ratio | Chain Transfer Agent (Dodecanethiol) Concentration (mol%) | Expected Molecular Weight (Mw, kDa) | Expected Polydispersity Index (PDI) |
| 200:1 | 0 | > 150 | > 2.0 |
| 500:1 | 0 | > 300 | > 2.0 |
| 200:1 | 0.5 | 50 - 70 | 1.5 - 2.0 |
| 200:1 | 1.0 | 25 - 40 | 1.3 - 1.8 |
| 500:1 | 0.5 | 80 - 120 | 1.5 - 2.0 |
Note: These are expected values based on typical free-radical polymerization kinetics. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of this compound
This protocol describes a standard method for synthesizing poly(this compound) with control over molecular weight by adjusting the initiator concentration.
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Methanol (for precipitation)
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in anhydrous toluene. The ratio of monomer to initiator will determine the final molecular weight (see data table). A typical concentration is 1 M monomer in toluene.
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble nitrogen or argon through the solution for at least 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (typically 4-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Drying: Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Characterization: Determine the molecular weight and PDI of the purified polymer using Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization of this compound for Controlled Molecular Weight
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Materials:
-
This compound (inhibitor removed)
-
AIBN (initiator)
-
A suitable RAFT agent (e.g., a trithiocarbonate like S-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Methanol (for precipitation)
Procedure:
-
Monomer Purification: Purify the this compound as described in Protocol 1.
-
Reaction Setup: In a Schlenk flask, dissolve the this compound, RAFT agent, and AIBN in anhydrous toluene. The molar ratio of monomer to RAFT agent is the primary determinant of the final molecular weight. A typical ratio of RAFT agent to initiator is 5:1.
-
Deoxygenation: Deoxygenate the reaction mixture as described in Protocol 1.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the required reaction time. Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR.
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction and precipitate the polymer in cold methanol.
-
Purification and Drying: Purify and dry the polymer as described in Protocol 1.
-
Characterization: Analyze the molecular weight and PDI by GPC. The resulting polymer should have a PDI close to 1.1-1.3.
Visualizations
Caption: Troubleshooting workflow for low molecular weight poly(this compound).
Caption: Simplified mechanism of free radical polymerization of this compound.
Technical Support Center: Managing High Viscosity of Decyl Acrylate Oligomers
Welcome to the technical support center for handling decyl acrylate oligomers. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to high viscosity during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound oligomer formulation is too viscous to handle or process. What are my primary options to reduce its viscosity?
High viscosity in acrylate oligomers is a common challenge that can impede processing and application.[1] There are three main strategies to effectively lower the viscosity: increasing the temperature, adding a compatible solvent, or incorporating a reactive diluent. Each method has distinct advantages and considerations.
A general troubleshooting workflow for high viscosity issues is outlined below:
Caption: Troubleshooting workflow for high-viscosity oligomers.
Q2: How does temperature affect the viscosity of this compound oligomers?
Increasing the temperature is a common and effective method to reduce the viscosity of oligomer systems. As temperature rises, the internal friction of the fluid decreases, leading to lower viscosity. This effect is particularly significant in high molecular weight polymers. However, it is crucial to consider the thermal stability of the oligomer and any additives, as excessive heat can lead to degradation or premature polymerization.[2][3]
| Temperature (°C) | Typical Viscosity Change |
| 25 (Room Temp) | Baseline |
| 40 | Significant Decrease |
| 60 | Substantial Decrease |
| >70 | Drastic Decrease (Caution Required) |
| Note: This table provides a qualitative representation. Actual viscosity values are formulation-dependent. |
Q3: Which non-reactive solvents can be used to lower viscosity, and what are the drawbacks?
Non-reactive (conventional) solvents can be very effective at reducing viscosity.[2] For acrylic resins, which are generally non-polar, non-polar solvents are suitable choices.[4]
Commonly Used Solvents:
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone)
-
Esters (e.g., Ethyl Acetate, Butyl Acetate)[2]
-
Aromatic Hydrocarbons (e.g., Toluene)
Key Disadvantages:
-
VOC Emissions: Solvents must be evaporated after application, which can have environmental and regulatory implications.[1]
-
Process Complexity: Requires a heated flash-off zone to remove the solvent.[2]
-
Performance Impact: Incomplete removal can lead to solvent entrapment, affecting the final properties of the cured material.
Q4: What are reactive diluents and how do they work?
Reactive diluents are low-viscosity monomers that are added to a formulation to reduce its overall viscosity.[5] Unlike conventional solvents, these diluents have functional groups (in this case, acrylate groups) that co-polymerize with the oligomer during the curing process, becoming a permanent part of the final polymer network.[1] This approach avoids the issue of VOCs.
The selection of a reactive diluent is critical as it will influence the properties of the cured product, such as hardness, flexibility, and chemical resistance.[6]
Caption: Role of a reactive diluent in a formulation.
Q5: Which reactive diluents are recommended for use with this compound oligomers?
The choice of reactive diluent depends on the desired balance of viscosity reduction and final properties. Di-functional acrylates are often excellent for reducing the viscosity of oligomers.[1]
| Reactive Diluent | Functionality | Key Characteristics |
| Hexanediol Diacrylate (HDDA) | Difunctional | Very efficient at viscosity reduction; provides flexibility.[1][2][7] |
| Tripropylene Glycol Diacrylate (TPGDA) | Difunctional | Good diluting power, imparts flexibility and water resistance.[7] |
| Isobornyl Acrylate (IBOA) | Monofunctional | Offers good adhesion and hardness, with lower skin irritancy.[2] |
| Octyl/Decyl Acrylate (ODA) | Monofunctional | Highly effective monomer for reducing the viscosity of diacrylate-functional oligomers.[1] |
Note: Formulators often use a blend of diluents to achieve a balance of viscosity, cost, performance, and minimize potential irritancy.[2]
Experimental Protocols
Protocol 1: Viscosity Measurement Using a Rotational Viscometer
This protocol outlines a general procedure for measuring the dynamic viscosity of oligomer formulations. Rotational viscometers are well-suited for a wide range of sample types, including resins and oils.[8]
Objective: To determine the dynamic viscosity of a this compound oligomer formulation at a specified temperature.
Apparatus:
-
Rotational viscometer/rheometer[8]
-
Appropriate spindle geometry (e.g., cone-plate, parallel-plate)
-
Temperature-controlled sample stage or water bath
-
Sample of this compound oligomer formulation
Procedure:
-
Instrument Setup: Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Temperature Equilibration: Set the desired temperature on the control unit (e.g., 25°C) and allow the sample stage to equilibrate.
-
Sample Loading: Place an appropriate amount of the oligomer sample onto the lower plate of the viscometer.
-
Spindle Positioning: Lower the spindle to the correct gap setting as specified by the instrument's manual. Ensure the sample evenly fills the gap without air bubbles.
-
Thermal Equilibrium: Allow the sample to rest for a minimum of 5 minutes to reach thermal equilibrium.[9]
-
Measurement: Begin the measurement at a specified shear rate or rotational speed. The instrument measures the torque required to rotate the spindle, which it converts to a viscosity value (typically in centipoise (cP) or Pascal-seconds (Pa·s)).[8]
-
Data Recording: Record the viscosity, temperature, spindle type, and shear rate.
-
Cleaning: Thoroughly clean the spindle and plate with a suitable solvent (e.g., acetone or isopropanol) immediately after the measurement.
Protocol 2: Sample Preparation for Viscosity Reduction with a Reactive Diluent
Objective: To prepare a series of formulations with varying concentrations of a reactive diluent to evaluate its effect on viscosity.
Materials:
-
High-viscosity this compound oligomer
-
Reactive diluent (e.g., HDDA)
-
Analytical balance
-
Disposable mixing cups
-
Mechanical stirrer or vortex mixer
Procedure:
-
Determine Mass Calculations: Calculate the required mass of oligomer and reactive diluent for each desired concentration (e.g., 90:10, 80:20, 70:30 oligomer:diluent by weight).
-
Weighing: Tare a mixing cup on the analytical balance. Accurately weigh the required amount of the this compound oligomer into the cup.
-
Adding Diluent: Tare the balance again. Carefully add the calculated mass of the reactive diluent to the same cup.
-
Mixing:
-
For low-to-moderate viscosity blends, use a vortex mixer for 2-3 minutes or until the mixture is completely homogeneous.
-
For higher viscosity blends, use a mechanical stirrer at low-to-medium speed (e.g., 200-400 RPM) for 10-15 minutes. Avoid introducing excessive air bubbles.
-
-
De-gassing (Optional): If air bubbles are present, place the sample in a vacuum chamber for 5-10 minutes or until the bubbles are removed.
-
Equilibration: Allow the sample to rest at room temperature for at least 30 minutes before proceeding with viscosity measurements or other analyses.
-
Labeling and Storage: Clearly label each sample with its composition and store it in a sealed, light-protected container.
References
- 1. uvebtech.com [uvebtech.com]
- 2. radtech.org [radtech.org]
- 3. [Effect of temperature during polymerization on mechanical properties of acrylic resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. sartomer.arkema.com [sartomer.arkema.com]
- 6. nagaseamerica.com [nagaseamerica.com]
- 7. specialchem.com [specialchem.com]
- 8. measurlabs.com [measurlabs.com]
- 9. users.metu.edu.tr [users.metu.edu.tr]
Identifying and minimizing side reactions in decyl acrylate polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the polymerization of decyl acrylate.
Troubleshooting Guides
This section addresses specific issues that can lead to undesired side reactions and product inconsistencies in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
-
Question: My this compound polymerization is not starting, or the initiation is significantly delayed. What are the possible causes and solutions?
-
Answer: Failure to initiate or a long induction period is a common problem, often caused by the presence of inhibitors or insufficient radical generation.[1] Commercial this compound is shipped with inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[2][3] These inhibitors scavenge the free radicals necessary to start the polymerization.
Troubleshooting Steps:
-
Inhibitor Removal: Ensure that the inhibitor has been removed from the monomer before use. A standard procedure involves washing the monomer with an aqueous alkali solution.
-
Sufficient Initiator: The concentration of the initiator might be too low to overcome the residual inhibitor. Increasing the initiator concentration can help.
-
Initiator Activity: Verify that the initiator has not degraded. Store initiators under recommended conditions and consider using a fresh batch.
-
Low Temperature: The decomposition rate of many thermal initiators is dependent on temperature. If the reaction temperature is too low, the initiator will not generate an adequate concentration of free radicals.[1]
-
Issue 2: Low Monomer Conversion or Incomplete Polymerization
-
Question: My polymerization starts, but the final conversion of this compound is low. How can I improve the yield?
-
Answer: Low monomer conversion can be a result of premature termination of the growing polymer chains.
Troubleshooting Steps:
-
Inadequate Initiation: An insufficient concentration of active initiator can lead to a lower overall rate of polymerization and incomplete conversion.[1]
-
Suboptimal Temperature: Temperature plays a crucial role in polymerization kinetics. An inappropriate temperature can either slow down the reaction or promote side reactions that terminate the polymer chains.[1] For some systems, higher temperatures can lead to a faster initial rate but may result in lower final conversion due to increased termination rates.[1][4]
-
Impurities: Impurities in the monomer, solvent, or other reagents can act as chain transfer agents or inhibitors, causing premature termination of polymer chains.[1] Water can also interfere with certain polymerization systems.[1][5]
-
High Viscosity (Gel Effect): At high conversions, the viscosity of the reaction medium can increase significantly, trapping radicals and hindering the diffusion of monomer molecules to the growing polymer chains. This phenomenon, known as the gel effect, can slow down the reaction and prevent it from reaching full conversion.[1][6]
-
Issue 3: High Viscosity and Poor Mixing
-
Question: The viscosity of my reaction mixture is much higher than expected, leading to poor mixing and a non-uniform product. What can I do?
-
Answer: The viscosity of the polymer solution increases with conversion and polymer concentration. Inefficient mixing can create "hot spots" and stagnant areas, leading to a broad molecular weight distribution.
Troubleshooting Steps:
-
Solvent Selection: Use a good solvent for both the monomer and the polymer to help maintain a lower viscosity.[7]
-
Monomer Concentration: Reducing the initial monomer concentration by increasing the amount of solvent will result in a lower viscosity of the final polymer solution.[7][8]
-
Temperature Control: Higher reaction temperatures generally lead to lower viscosity but can also result in lower molecular weight polymers.[8]
-
Agitation: Ensure efficient and consistent stirring throughout the polymerization process. Inadequate stirring can lead to poor heat and mass transfer.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in this compound polymerization?
A1: The free-radical polymerization of acrylates is prone to several side reactions that can affect the final polymer structure and properties. These include:
-
Backbiting (Intramolecular Chain Transfer): The growing polymer radical can abstract a hydrogen atom from its own backbone, leading to the formation of a more stable tertiary mid-chain radical. This can result in short-chain branching.
-
β-Scission: The mid-chain radicals formed from backbiting can undergo cleavage, resulting in a terminal double bond (macromonomer) and a new, smaller radical. This process can decrease the average chain length.
-
Chain Transfer to Monomer: A growing polymer chain can abstract a hydrogen atom from a monomer molecule, terminating the chain and initiating a new one.
-
Chain Transfer to Polymer (Intermolecular Chain Transfer): A growing radical can abstract a hydrogen atom from a neighboring polymer chain, leading to long-chain branching.
-
Macromonomer Propagation: The macromonomers formed from β-scission can be incorporated into other growing polymer chains, also contributing to long-chain branching.
Q2: How does temperature affect side reactions in this compound polymerization?
A2: Temperature has a significant impact on the rates of both the main polymerization reaction and the side reactions. Generally, higher temperatures increase the rates of all reactions. However, side reactions like β-scission have higher activation energies than propagation, meaning they become more prominent at elevated temperatures.[9] This can lead to a decrease in molecular weight and an increase in branching. For instance, in acrylate polymerizations, backbiting can be observed at temperatures between 80 and 180°C.[9]
Q3: What is the role of impurities, and how can they be minimized?
A3: Impurities in the monomer, initiator, or solvent can have a significant impact on the polymerization process.
-
Oxygen: Dissolved oxygen can act as an inhibitor at lower temperatures and an initiator at higher temperatures, leading to inconsistent results.[6] It's crucial to deoxygenate the reaction mixture by purging with an inert gas like nitrogen or argon.[1]
-
Water: Water can act as a chain transfer agent, potentially reducing the molecular weight of the polymer.[5] Using anhydrous solvents and drying the monomer can minimize its effect.
-
Other Monomers: The presence of other reactive monomers can lead to unintended copolymerization, altering the polymer's properties. Ensure the purity of the this compound monomer.
Data Presentation
Table 1: Typical Concentrations of Initiators and Inhibitors in Acrylate Polymerization
| Component | Type | Typical Concentration | Purpose | Reference(s) |
| Initiator | Di-tert-butyl peroxide (DTBP) | 0.5% by mass | Thermal initiation | [3] |
| Azo compounds (e.g., AIBN) | Varies, typically 0.1-1 mol% | Thermal initiation | ||
| Inhibitor | Monomethyl ether hydroquinone (MEHQ) | 500 ppm (in commercial monomer) | Storage stability | [3] |
| Butylated hydroxytoluene (BHT) | 0.01% by weight | Storage stability | [2] |
Table 2: General Effect of Reaction Parameters on this compound Polymerization
| Parameter | Effect on Main Reaction | Effect on Side Reactions |
| ↑ Temperature | Increases rate of polymerization.[4] | Significantly increases rates of backbiting and β-scission, leading to more branching and lower molecular weight.[9] |
| ↑ Initiator Concentration | Increases rate of polymerization; may decrease molecular weight. | Can lead to more chain transfer to initiator. |
| ↑ Monomer Concentration | Increases rate of polymerization and molecular weight. | Increases probability of chain transfer to monomer and polymer. |
| Presence of Oxygen | Can inhibit or initiate polymerization, leading to poor control.[6] | Can lead to the formation of peroxides and other undesired structures. |
| Presence of Water | Can act as a chain transfer agent, reducing molecular weight.[5] | May hydrolyze the ester group under certain conditions. |
Experimental Protocols
Protocol 1: Purification of this compound (Inhibitor Removal)
-
Preparation: In a separatory funnel, combine this compound with an equal volume of a 5-10% aqueous sodium hydroxide solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Separation: Drain and discard the lower aqueous layer.
-
Washing: Wash the this compound with an equal volume of deionized water to remove any residual sodium hydroxide. Repeat the washing step until the aqueous layer is neutral (check with pH paper).
-
Brine Wash: Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.[1]
-
Drying: Transfer the purified monomer to a clean, dry flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 30-60 minutes.[1]
-
Filtration: Filter or decant the purified monomer from the drying agent. The purified this compound should be used immediately as it is no longer inhibited and can polymerize spontaneously.[1]
Protocol 2: Solution Polymerization of this compound
-
Apparatus Setup: Assemble a reaction flask equipped with a condenser, a magnetic stirrer, and a nitrogen or argon inlet. Ensure all glassware is clean and dry.
-
Solvent and Monomer Addition: Add the desired amount of an anhydrous solvent (e.g., toluene or ethyl acetate) and a magnetic stir bar to the reaction flask. Purge the solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.[1] Add the purified this compound to the reaction flask via a syringe.
-
Initiator Preparation: In a separate, sealed container, dissolve the initiator (e.g., azobisisobutyronitrile - AIBN) in a small amount of the reaction solvent.
-
Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C for AIBN). Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time. Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by NMR or chromatography).[1]
-
Termination and Isolation: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[1] The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.[1]
Mandatory Visualization
Caption: Experimental workflow for this compound polymerization.
Caption: Key side reactions in this compound polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Removal of Inhibitors from Commercially Available Decyl Acrylate
This technical support guide is designed for researchers, scientists, and drug development professionals who need to remove inhibitors from commercially available decyl acrylate for their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common inhibitor removal methods.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inhibitors from this compound before use?
A1: Commercially available this compound is stabilized with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during transport and storage.[1][2] These inhibitors can interfere with polymerization reactions by reacting with the initiator, which reduces its efficiency and can lead to unpredictable reaction kinetics and polymer properties. For applications requiring precise control over the polymerization process, removing the inhibitor is a critical step.
Q2: What are the common inhibitors found in commercial this compound?
A2: The most common inhibitor used in commercial this compound is the monomethyl ether of hydroquinone (MEHQ).[3] Other phenolic inhibitors like hydroquinone (HQ) may also be used in various acrylate monomers.[1] A typical concentration of MEHQ in iso-decyl acrylate is 175 ± 25 ppm.[3]
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The three primary methods for removing phenolic inhibitors like MEHQ from this compound are:
-
Alkaline Extraction (Caustic Wash): This involves washing the monomer with an aqueous solution of a base, such as sodium hydroxide (NaOH), to convert the weakly acidic inhibitor into a water-soluble salt that can then be separated.[4][5]
-
Column Chromatography: This method involves passing the monomer through a column packed with an adsorbent, typically basic alumina, which retains the polar inhibitor.[1][6][7]
-
Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor based on their boiling point differences.[8]
Q4: Which inhibitor removal method is best for my application?
A4: The choice of method depends on the required purity of the this compound, the scale of your experiment, and the available equipment.
-
Alkaline extraction is fast and cost-effective for lab-scale purification.
-
Column chromatography can achieve high purity and is also well-suited for lab-scale applications.[1]
-
Vacuum distillation can provide very high purity monomer but carries a significant risk of thermal polymerization if not performed carefully.[8]
Q5: How should I store this compound after removing the inhibitor?
A5: Inhibitor-free this compound is highly susceptible to polymerization and should be used immediately. If short-term storage is necessary, it should be kept refrigerated and in the dark.
Troubleshooting Guides
Alkaline Extraction (Caustic Wash)
| Issue | Possible Cause(s) | Solution(s) |
| Emulsion formation during washing | Vigorous shaking of the separatory funnel. The long alkyl chain of this compound can impart surfactant-like properties. | Gently invert the separatory funnel instead of shaking vigorously. Allow the funnel to stand for a longer period for the layers to separate. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.[1] |
| Incomplete inhibitor removal | Insufficient amount or concentration of NaOH solution. Not enough washing cycles. | Increase the number of washes or use a slightly higher concentration of NaOH solution (e.g., up to 5% w/v).[1] |
| Low yield of purified monomer | Hydrolysis of the this compound ester by the strong base. | Use a chilled, dilute NaOH solution (e.g., 1-5%) to minimize the risk of hydrolysis.[9] Avoid prolonged contact time between the monomer and the alkaline solution. |
| Presence of water in the final product | Incomplete drying after washing. | After the final water wash, dry the monomer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration. |
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Incomplete inhibitor removal | Insufficient amount of basic alumina. The flow rate through the column is too fast. | Use a sufficient amount of alumina (a common rule of thumb is ~10g of alumina per 100 mL of monomer).[1] Do not let the monomer pass through the column too quickly to allow for sufficient interaction with the stationary phase.[1] |
| Polymerization of the monomer on the column | The monomer is not sufficiently stabilized without the inhibitor and polymerizes upon contact with the alumina. Overheating if the monomer is viscous and requires warming. | Use the purified monomer immediately after it elutes from the column. If the monomer is viscous, consider diluting it with a dry, inert solvent before passing it through the column.[10] |
| Slow flow rate | The column is packed too tightly. The alumina has a very fine particle size. | Pack the column appropriately to ensure a steady flow. If necessary, apply gentle positive pressure with an inert gas. |
Data Presentation
Table 1: Comparison of Inhibitor Removal Methods for this compound
| Method | Principle | Typical Starting MEHQ Concentration (ppm) | Reported Removal Efficiency | Advantages | Disadvantages |
| Alkaline Extraction | Acid-base extraction of the phenolic inhibitor. | 150 - 200[3] | High (Specific quantitative data for this compound is not readily available, but generally effective for phenolic inhibitors). | Fast, inexpensive, and simple for lab-scale. | Risk of ester hydrolysis, potential for emulsion formation, generates aqueous waste.[9] |
| Column Chromatography | Adsorption of the polar inhibitor onto a solid support (basic alumina). | 150 - 200[3] | Very high, can reduce inhibitor to trace levels. | High purity achievable, can remove a variety of polar inhibitors. | Slower than washing, requires solvents and adsorbent material.[1] |
| Vacuum Distillation | Separation based on differences in boiling points. | 150 - 200[3] | Can achieve very high purity. | Removes non-volatile impurities. | High risk of thermal polymerization, not effective for inhibitors that co-distill with the monomer.[8] |
Experimental Protocols
Protocol 1: Alkaline Extraction of MEHQ from this compound
Materials:
-
This compound containing MEHQ inhibitor
-
5% (w/v) Sodium hydroxide (NaOH) solution, pre-chilled
-
Saturated sodium chloride (brine) solution, pre-chilled
-
Deionized water, pre-chilled
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter paper and funnel
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of chilled 5% NaOH solution.
-
Stopper the funnel and gently invert it several times for about one minute. Caution: Do not shake vigorously to avoid emulsion formation. Periodically vent the funnel.
-
Allow the layers to separate completely. The aqueous layer (bottom) will likely have a brownish color due to the phenolate salt.
-
Drain and discard the aqueous layer.
-
Repeat the washing step (2-5) two more times with fresh chilled 5% NaOH solution.
-
Wash the this compound with an equal volume of chilled deionized water to remove residual NaOH. Allow the layers to separate and discard the aqueous layer.
-
Wash the this compound with an equal volume of chilled brine solution to aid in the removal of water. Discard the aqueous layer.
-
Transfer the washed this compound to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer to remove any remaining traces of water. Swirl gently for 5-10 minutes.
-
Filter the dried monomer into a clean, dry flask.
-
The inhibitor-free this compound should be used immediately.
Protocol 2: Column Chromatography for MEHQ Removal from this compound
Materials:
-
This compound containing MEHQ inhibitor
-
Basic alumina (activated, Brockmann I)
-
Chromatography column
-
Cotton or glass wool
-
Collection flask (e.g., round-bottom flask)
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Dry-pack the column with basic alumina to the desired height (approximately 10g of alumina per 100 mL of monomer is a good starting point).[1]
-
Gently tap the column to ensure even packing of the alumina.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to pass through the alumina under gravity. The polar MEHQ will be adsorbed onto the alumina.
-
Collect the purified, inhibitor-free this compound in a clean, dry collection flask.
-
The purified monomer should be used immediately.
Mandatory Visualizations
Caption: Workflow for Alkaline Extraction of Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. jamorin.com [jamorin.com]
- 4. researchgate.net [researchgate.net]
- 5. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Decyl Acrylate Copolymerization Kinetics
Welcome to the technical support center for decyl acrylate copolymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and kinetic analysis of this compound copolymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound copolymerization in a question-and-answer format.
Issue 1: Slow or Stalled Polymerization
-
Question: My this compound copolymerization is proceeding very slowly or has stopped before reaching high conversion. What are the possible causes and how can I resolve this?
-
Answer: Slow or stalled polymerization is a frequent challenge, often attributed to the inherent reactivity of this compound and the presence of inhibitors.
-
Low Monomer Reactivity: this compound is a long-chain acrylate with lower reactivity compared to shorter-chain acrylates. In emulsion copolymerization with more reactive monomers like methyl acrylate, this compound can decelerate the overall polymerization rate.[1]
-
Inhibitor Presence: Commercial monomers often contain inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization during storage. Incomplete removal of these inhibitors will scavenge radicals and hinder polymerization.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.
-
Insufficient Initiator Concentration or Decomposition: The concentration of the initiator may be too low to generate a sufficient flux of radicals, or the reaction temperature may be too low for the initiator to decompose at an adequate rate.
Troubleshooting Steps:
-
Monomer Purification: Ensure rigorous purification of this compound to remove inhibitors. A common method is to wash the monomer with an aqueous base solution followed by drying and distillation.
-
Inert Atmosphere: Thoroughly deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for an extended period before and during the polymerization.
-
Optimize Initiator Concentration and Temperature: Increase the initiator concentration or choose an initiator that decomposes more rapidly at the desired reaction temperature. Refer to the initiator's half-life data.
-
Solvent Choice: The choice of solvent can influence polymerization kinetics. Toluene is a commonly used solvent for the solution polymerization of this compound.[2]
-
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
-
Question: The resulting copolymer has a much higher or lower molecular weight than targeted, and the polydispersity index (PDI) is broad (>1.5). How can I achieve better control?
-
Answer: Lack of control over molecular weight and a broad PDI in conventional free-radical polymerization are common. For precise control, employing controlled/living radical polymerization (CRP) techniques is highly recommended.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for synthesizing well-defined polymers with predictable molecular weights and low PDIs. It involves a reversible deactivation of the growing polymer chains. For long-chain acrylates like lauryl acrylate, which is structurally similar to this compound, ATRP has been successfully employed to produce polymers with PDI < 1.2.[3] The choice of a soluble catalyst system is crucial for hydrophobic monomers.[3]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is another versatile CRP technique that allows for the synthesis of a wide range of functional polymers with complex architectures and narrow molecular weight distributions. It is compatible with a wide variety of monomers, including acrylates.
Troubleshooting Steps for CRP:
-
Catalyst/Ligand or RAFT Agent Selection: Choose a catalyst/ligand system (for ATRP) or a RAFT agent that is soluble in the reaction medium and suitable for acrylate polymerization.
-
Purity of Reagents: CRP techniques are sensitive to impurities. Ensure all reagents (monomer, initiator, solvent) are of high purity.
-
Reaction Conditions: Precisely control the reaction temperature and stoichiometry of the components (monomer, initiator, catalyst/ligand or RAFT agent).
-
Issue 3: Gel Formation
-
Question: My reaction mixture turned into an insoluble gel. What causes this and how can it be prevented?
-
Answer: Gel formation, or cross-linking, can occur due to several side reactions, particularly at high monomer conversions.
-
Chain Transfer to Polymer: At high conversions, the growing radical can abstract a hydrogen atom from the polymer backbone, creating a new radical site on the polymer. This can lead to branching and ultimately cross-linking.
-
Impurities: Dienoic or other polyunsaturated impurities in the monomer can act as cross-linking agents.
-
High Temperature: Elevated temperatures can promote side reactions, including chain transfer to the polymer.
Troubleshooting Steps:
-
Limit Monomer Conversion: Stop the polymerization at a moderate conversion (e.g., 50-70%) before the onset of significant chain transfer to the polymer.
-
Monomer Purity: Ensure the monomer is free from diacrylate or other polyunsaturated impurities.
-
Lower Reaction Temperature: If possible, conduct the polymerization at a lower temperature to minimize side reactions. This may require selecting a more active initiator.
-
Use of a Chain Transfer Agent (in conventional FRP): In conventional free-radical polymerization, a chain transfer agent can be used to regulate molecular weight and reduce the likelihood of cross-linking.
-
Frequently Asked Questions (FAQs)
-
Q1: What are typical reaction conditions for the solution copolymerization of this compound?
-
A1: A common approach is to use a solvent like toluene, an initiator such as benzoyl peroxide (BPO), and a reaction temperature around 80°C (353 K). The reaction is typically carried out under an inert nitrogen atmosphere for several hours.[2]
-
-
Q2: How does the incorporation of a comonomer like styrene affect the properties of the this compound copolymer?
-
Q3: Can this compound be polymerized via emulsion polymerization?
-
Q4: What analytical techniques are used to characterize this compound copolymers?
-
A4: Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain.[2]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Viscometry: To study the rheological properties of the copolymer solutions.[2]
-
-
Data Presentation
The following tables summarize representative quantitative data for the copolymerization of long-chain acrylates, which can serve as a guide for experiments with this compound.
Table 1: Effect of Initiator and Monomer Concentration on Polymerization of Long-Chain Acrylates (Representative Data)
| Monomer System | Initiator (Concentration) | Monomer Concentration | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Dodecyl Methacrylate / Styrene | Diperoxide | Varied | 115 | >80 | 80,000-120,000 | 2.1-2.5 | [4] |
| Lauryl Acrylate (ATRP) | Ethyl 2-bromoisobutyrate | [M]/[I] = 100 | 90 | >90 | ~25,000 | <1.2 | [3] |
| Octathis compound / Glycidyl Methacrylate | AIBN (1 mol%) | Varied | 70 | >85 | - | - | [5] |
Note: Specific data for this compound is limited in the literature. This table presents data from similar long-chain acrylate systems to illustrate general trends.
Table 2: Controlled Radical Polymerization of Acrylates (Representative Data)
| Polymerization Method | Monomer | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Temperature (°C) | Time (h) | Conversion (%) | Mn (theoretical) | Mn (experimental) | PDI | Reference |
| ATRP | Methyl Acrylate | 200:1:1:1 | 25 | 0.25 | 85 | 17,000 | 21,600 | 1.18 | [6] |
| ATRP | Butyl Acrylate | 200:1:1:1 | 25 | 0.5 | 95 | 24,400 | 28,100 | 1.25 | [6] |
| RAFT | Stearyl Acrylate / Hydroxyethyl Acrylate | Varied | 70 | 12 | >95 | - | 15,000-20,000 | 1.1-1.3 | [7] |
Note: This table showcases the level of control achievable with CRP techniques for various acrylates.
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Solution Copolymerization of this compound and Styrene [2]
This protocol describes a typical setup for the solution copolymerization of this compound (DA) with styrene.
Materials:
-
This compound (DA), purified
-
Styrene, purified
-
Benzoyl peroxide (BPO), initiator
-
Toluene, anhydrous
-
Methanol
-
Hexane
-
Four-necked round-bottom flask with a mechanical stirrer, condenser, thermometer, nitrogen inlet, and dropping funnel
Procedure:
-
Equip the four-necked round-bottom flask with the stirrer, condenser, thermometer, and nitrogen inlet.
-
Place the desired mass of DA and BPO in the flask.
-
Add toluene as the solvent.
-
Purge the flask with nitrogen to create an inert atmosphere.
-
Heat the reaction mixture to 80°C (353 K) with constant stirring.
-
Add the desired mass of styrene dropwise over a period of 2 hours using the dropping funnel.
-
Maintain the reaction at 80°C for a total of 6 hours.
-
To terminate the polymerization, cool the reaction mixture and pour it into a beaker containing methanol while stirring to precipitate the copolymer.
-
Purify the copolymer by re-dissolving it in hexane and re-precipitating it in methanol. Repeat this step several times.
-
Dry the purified copolymer under vacuum at 40°C (313 K).
Mandatory Visualizations
Caption: Experimental workflow for the solution copolymerization of this compound and styrene.
Caption: Troubleshooting decision tree for this compound copolymerization.
References
Technical Support Center: Process Intensification for Continuous Decyl Acrylate Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the continuous polymerization of decyl acrylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a continuous process for this compound polymerization over a batch process?
A1: Continuous polymerization offers several advantages, including improved heat and mass transfer, enhanced safety for exothermic reactions, better product consistency, and higher throughput. The high surface-area-to-volume ratio in continuous reactors, such as tubular or microreactors, allows for precise temperature control, minimizing the risk of runaway reactions.
Q2: What are the key process parameters to control in continuous this compound polymerization?
A2: The critical parameters to monitor and control are:
-
Monomer and Initiator Feed Rates: These directly influence the rate of polymerization and the final molecular weight of the polymer.
-
Reaction Temperature: Temperature affects the initiator decomposition rate and propagation kinetics, thus impacting polymerization speed and polymer properties.
-
Residence Time: The time the reactants spend in the reactor determines the final monomer conversion and molecular weight.
-
Mixing Efficiency: Proper mixing is crucial for achieving a homogeneous reaction mixture and narrow molecular weight distribution.
Q3: How does the choice of initiator affect the polymerization?
A3: The initiator type and concentration are critical. Thermal initiators, like azo compounds (e.g., AIBN) or peroxides, are commonly used. The initiator's half-life at a given temperature will determine the rate of radical generation. A higher initiator concentration generally leads to a faster polymerization rate but may result in a lower average molecular weight.
Q4: What are the common challenges encountered in continuous acrylate polymerization?
A4: Common challenges include reactor fouling, managing high viscosity, preventing gel formation (uncontrolled cross-linking), and controlling the molecular weight and polydispersity of the polymer.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low Monomer Conversion
Q: My monomer conversion is consistently low, even with long residence times. What are the potential causes and how can I improve it?
A: Low monomer conversion can be due to several factors. Refer to the troubleshooting workflow below.
Issue 2: High Polydispersity Index (PDI)
Q: The polydispersity index (PDI) of my polymer is too high. How can I achieve a narrower molecular weight distribution?
A: High PDI in a continuous reactor is often related to a broad residence time distribution (RTD) or poor mixing.
-
Residence Time Distribution (RTD): In laminar flow, common in tubular reactors, fluid in the center moves faster than fluid near the walls, leading to a wide range of reaction times and thus a broad molecular weight distribution.
-
Solution: Introduce static mixers into the tubular reactor or use a packed-bed reactor to induce radial mixing and narrow the RTD.
-
-
Mixing: In a continuous stirred-tank reactor (CSTR), inefficient mixing can create "dead zones" where the polymer chains can grow to very high molecular weights.
-
Solution: Increase the agitation speed or use a more efficient impeller design.
-
Issue 3: Reactor Fouling
Q: I am observing polymer buildup on the reactor walls, which is affecting flow and heat transfer. How can I prevent reactor fouling?
A: Reactor fouling is a common issue, especially with sticky polymers like poly(this compound).[1]
-
Optimize Reaction Conditions: Ensure high monomer conversion to reduce the presence of sticky, low-molecular-weight oligomers.[1]
-
Reactor Surface: Using reactors with smooth, non-stick surfaces (e.g., PFA tubing) can minimize polymer adhesion.
-
Flow Dynamics: Maintaining a sufficiently high flow rate can create shear forces that help to keep the reactor walls clean.
-
Temperature Control: Hot spots on the reactor wall can accelerate polymerization and lead to deposit formation. Ensure uniform temperature control.
Issue 4: Gel Formation
Q: The polymerization reaction is leading to the formation of an insoluble gel, causing reactor blockage. What causes this and how can it be prevented?
A: Gel formation is due to uncontrolled cross-linking.
Quantitative Data Summary
The following tables provide illustrative quantitative data for the continuous polymerization of acrylates. Note that specific data for this compound is limited; therefore, data from similar long-chain acrylates and methacrylates are included for reference.
Table 1: Effect of Initiator Concentration on Polymer Properties (Illustrative)
| Initiator (AIBN) Conc. (mol/L) | Reaction Temp. (°C) | Residence Time (min) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 0.01 | 70 | 60 | 85 | 50,000 | 2.1 |
| 0.02 | 70 | 60 | 92 | 35,000 | 1.9 |
| 0.04 | 70 | 60 | 95 | 20,000 | 1.8 |
Data is representative and adapted from general principles of free-radical polymerization.
Table 2: Effect of Residence Time on Polymer Properties (Illustrative)
| Residence Time (min) | Reaction Temp. (°C) | Initiator (AIBN) Conc. (mol/L) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 30 | 70 | 0.02 | 75 | 28,000 | 2.2 |
| 60 | 70 | 0.02 | 92 | 35,000 | 1.9 |
| 90 | 70 | 0.02 | 96 | 38,000 | 1.9 |
Data is representative and adapted from general principles of continuous polymerization.
Experimental Protocols
Protocol 1: General Procedure for Continuous Solution Polymerization of this compound in a Tubular Reactor
Materials:
-
This compound (inhibitor removed)
-
Toluene (or other suitable solvent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable initiator
-
Nitrogen or Argon gas
Equipment:
-
HPLC pumps for monomer and initiator solutions
-
T-mixer
-
Tubular reactor (e.g., PFA tubing) of known volume
-
Temperature-controlled bath (e.g., oil bath)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Prepare a monomer solution of a specific concentration of this compound in toluene.
-
Prepare an initiator solution of AIBN in toluene.
-
Degas both solutions by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
-
Reactor Setup:
-
Assemble the continuous flow setup as shown in the diagram below.
-
Immerse the tubular reactor in the temperature-controlled bath set to the desired reaction temperature (e.g., 70-90 °C).
-
-
Polymerization:
-
Pump the monomer and initiator solutions at specific flow rates through the T-mixer and into the heated tubular reactor. The total flow rate and reactor volume will determine the residence time.
-
Maintain a constant back pressure (e.g., 5-10 bar) to prevent solvent boiling.
-
Allow the system to reach a steady state before collecting the product.
-
-
Product Collection and Analysis:
-
Collect the polymer solution from the reactor outlet.
-
To terminate the polymerization for analysis, cool the solution and expose it to air.
-
Isolate the polymer by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.
-
Characterize the polymer for monomer conversion (via NMR or gravimetry), molecular weight, and PDI (via GPC).
-
Protocol 2: Analytical Techniques for Polymer Characterization
-
Monomer Conversion:
-
Gravimetry: Weigh a sample of the polymer solution before and after drying to determine the solid polymer content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR to compare the integration of vinyl proton peaks of the monomer with the polymer backbone peaks.
-
-
Molecular Weight and Polydispersity Index (PDI):
-
Gel Permeation Chromatography (GPC): Separate polymer chains by size to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
-
-
Chemical Structure:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the disappearance of the C=C bond from the monomer and the presence of the characteristic ester carbonyl group in the polymer.
-
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.
-
References
Validation & Comparative
A Comparative Guide to Decyl Acrylate and Other Long-Chain Alkyl Acrylates in Biomedical Research
In the landscape of advanced materials for biomedical and pharmaceutical research, long-chain alkyl acrylates stand out for their versatility and tunable properties.[1][2] These monomers, characterized by a long alkyl chain attached to an acrylate backbone, are instrumental in the development of sophisticated materials for applications ranging from controlled drug delivery to surface modification of medical devices.[1][3] This guide provides a detailed comparison of decyl acrylate (C10) with other prevalent long-chain alkyl acrylates, namely lauryl acrylate (C12) and stearyl acrylate (C18), with a focus on their performance in drug delivery systems and other biomedical applications.
Physicochemical Properties: The Impact of Alkyl Chain Length
The length of the alkyl chain is a critical determinant of the physicochemical properties of these acrylates, which in turn dictates their performance characteristics in various applications.[4] A longer alkyl chain generally leads to increased hydrophobicity and a higher glass transition temperature (Tg).[1][4] These properties significantly influence drug loading capacity, release kinetics, and the stability of nanoparticle formulations.[4]
| Property | This compound | Lauryl Acrylate | Stearyl Acrylate |
| Molecular Formula | C13H24O2[5] | C15H28O2[6] | C21H40O2[4] |
| Molecular Weight ( g/mol ) | 212.33[5] | 240.38[6] | 324.54[4] |
| Glass Transition Temp. (Tg) of Homopolymer (°C) | -55[1] | -30[7] | -58[1] |
| Physical Form | Liquid[5] | Liquid/Solid[6] | Solid[1] |
Table 1: Physicochemical Properties of Decyl, Lauryl, and Stearyl Acrylate. This table summarizes key physical and chemical properties of the selected long-chain alkyl acrylates.
Performance in Drug Delivery Systems
Long-chain alkyl acrylates are increasingly utilized in the formulation of nanoparticles for controlled drug delivery.[4] The hydrophobic nature of the alkyl chains allows for the effective encapsulation of lipophilic drugs, protecting them from degradation and enabling sustained release.[1]
| Performance Metric | Poly(this compound) | Poly(lauryl acrylate) | Poly(stearyl acrylate) |
| Drug Loading Capacity | Good for lipophilic drugs | High for lipophilic drugs[4] | Potentially higher for highly lipophilic drugs[4] |
| Drug Release Rate | Faster release compared to longer-chain counterparts[4] | Slower release compared to this compound | Slower, more sustained release profile[4] |
| Nanoparticle Stability | Forms stable nanoparticles[4] | Forms stable nanoparticles[4] | Expected to form highly stable nanoparticles[4] |
Table 2: Comparative Performance of Poly(alkyl acrylates) in Drug Delivery. This table outlines the expected performance of nanoparticles formulated with different long-chain polyacrylates.
The trend observed is that as the alkyl chain length increases, the hydrophobicity of the polymer matrix increases, which can lead to a higher loading capacity for very hydrophobic drugs and a slower, more sustained release profile.[4]
Experimental Protocols
Synthesis of Long-Chain Alkyl Acrylate Nanoparticles via Emulsion Polymerization
This protocol describes a general method for synthesizing drug-loaded nanoparticles from long-chain alkyl acrylates.
Materials:
-
Long-chain alkyl acrylate monomer (e.g., this compound, lauryl acrylate, stearyl acrylate)
-
Surfactant (e.g., Sodium dodecyl sulfate - SDS)
-
Initiator (e.g., Potassium persulfate - KPS)[4]
-
Drug to be encapsulated
-
Deionized water[4]
Procedure:
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water.[4]
-
Formation of Emulsion: Disperse the long-chain alkyl acrylate monomer and the drug in the surfactant solution to form an emulsion.[4]
-
Polymerization:
-
Purification:
Characterization of Drug-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the drug-loaded nanoparticles.[4]
-
Particle Size and Morphology: Determined using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[4]
-
Drug Loading Capacity (LC) and Encapsulation Efficiency (EE): These are crucial parameters for evaluating the effectiveness of the drug delivery system. They are typically determined by separating the nanoparticles from the aqueous phase and quantifying the amount of encapsulated drug using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]
In Vitro Biocompatibility Assays
Assessing the biocompatibility of the synthesized nanoparticles is a critical step. Cytotoxicity assays are commonly performed to evaluate the potential of a material to cause cell death.[8]
General Protocol for MTT Assay:
-
Cell Seeding: Seed cells (e.g., fibroblasts, cancer cell lines) in a 96-well plate and allow them to adhere.[4]
-
Treatment: Treat the cells with various concentrations of the nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Other Biomedical Applications
Beyond drug delivery, long-chain alkyl acrylates are valuable for surface modification of biomaterials.[3] Their hydrophobic nature can be exploited to create water-repellent and biocompatible coatings on medical devices, which can influence protein adsorption and cell adhesion.[3] Copolymers of this compound have also been investigated as additives to improve the performance of various materials.[9]
Conclusion
This compound and other long-chain alkyl acrylates offer a versatile platform for the development of advanced biomedical materials. The choice of a specific acrylate depends on the desired application and the required physicochemical properties. While this compound provides a good balance of hydrophobicity and flexibility, longer-chain acrylates like stearyl acrylate may be preferred for applications requiring slower drug release and higher loading of very lipophilic drugs. For applications where a less hydrophobic polymer is desired, this compound presents a suitable option compared to its longer-chain counterparts. Further research and direct comparative studies will continue to elucidate the nuanced differences between these valuable monomers and guide the rational design of next-generation biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymer of this compound and Styrene: Synthesis, Characterization and Viscometric Studies in Different Base stocks | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C13H24O2 | CID 16541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lauryl acrylate | C15H28O2 | CID 75084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Poly(lauryl acrylate) – scipoly.com [scipoly.com]
- 8. Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
A Comparative Guide to Analytical Methods for Quantifying Decyl Acrylate Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of decyl acrylate purity is paramount in research, development, and manufacturing processes to ensure product quality, safety, and performance. This guide provides a comparative overview of key analytical techniques for quantifying this compound purity, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Methods
Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the available instrumentation. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.
Table 1: Comparison of Analytical Methods for this compound Purity Quantification
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Precision (RSD) | Key Advantages | Limitations |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | 0.001% w/w[1] | 0.003% w/w[1] | < 10%[1] | High resolution for volatile impurities, robust and widely available.[2][3] | Not suitable for non-volatile impurities, potential for monomer polymerization at high temperatures.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of components between a mobile and a stationary phase. | 0.022 - 0.075 µg/mL[5] | 0.07 - 0.25 µg/mL[5] | 1.6% - 5.2%[4] | Suitable for a wide range of impurities, including non-volatile ones.[4][6] Avoids high temperatures.[4] | Can be more complex to develop methods, and may require more expensive solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantification. | ~0.1% | ~0.5% | < 5% | Provides structural confirmation of the analyte and impurities, quantitative without the need for identical standards.[7] | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
| Titration | Chemical reaction with a standardized solution to determine the concentration of the analyte. | Dependent on indicator and titrant concentration. | Dependent on indicator and titrant concentration. | Variable, can be < 1% | Simple, low-cost, and does not require sophisticated instrumentation.[8] | Non-specific, only quantifies total acidic or basic impurities, not individual components.[9] |
Note: LOD and LOQ for HPLC are for various acrylate monomers and are presented here as representative values.[5]
Experimental Protocols
Gas Chromatography (GC) with Flame Ionization Detector (GC-FID)
This method is highly effective for separating and quantifying volatile impurities in this compound.
Methodology:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., acetone) to a known concentration.[10]
-
Instrument Setup:
-
Column: A capillary column suitable for acrylate analysis, such as a TM-FFAP (30m x 0.32mm x 0.5µm), is recommended.[10]
-
Carrier Gas: Use high-purity nitrogen, helium, or hydrogen.[3][10]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without causing degradation (e.g., 180°C).[10]
-
Oven Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points. For example, start at 100°C, hold for 5 minutes, then ramp up to 200°C.[10]
-
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. Set the detector temperature to 275°C.[10]
-
-
Calibration: Prepare a series of standard solutions of this compound and any known impurities at different concentrations. Inject these standards to create a calibration curve.
-
Analysis: Inject the prepared sample solution into the gas chromatograph.
-
Quantification: The purity of this compound is determined by comparing the peak area of the this compound to the total area of all peaks in the chromatogram. The external standard method can be used for more accurate quantification of specific impurities.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for analyzing a wide range of impurities, including those that are not volatile enough for GC.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.[11]
-
Instrument Setup:
-
Column: A reverse-phase column, such as a C18 column (e.g., 150 x 4.6 mm, 5 µm), is typically used.[5]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is often employed.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Column Temperature: Maintain a constant column temperature, for example, 40°C.[4][5]
-
Detector: A UV detector set at a wavelength where acrylates absorb (e.g., 210 nm) is common.[4][5]
-
-
Calibration: Prepare standard solutions of this compound and potential impurities at various concentrations to establish calibration curves.
-
Analysis: Inject the sample solution into the HPLC system.
-
Quantification: The purity is calculated based on the peak area of this compound relative to the total peak area, or by using an external standard method for specific impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy provides both qualitative and quantitative information about the molecular structure of this compound and any impurities present.
Methodology:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals.
-
Instrument Setup:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.
-
Experiment: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate quantification.
-
-
Analysis:
-
Identify the characteristic peaks of this compound.
-
Identify and integrate the signals corresponding to impurities.
-
-
Quantification: The purity is determined by comparing the integral of the this compound protons to the integral of the internal standard or to the integrals of impurity protons.
Titration
Titration is a classic chemical method that can be used to determine the total acidic or basic impurity content. For this compound, it is typically used to quantify acidic impurities like acrylic acid.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as distilled water or an alcohol-water mixture.[8]
-
Titration Setup:
-
Procedure: Titrate the sample solution with the standardized NaOH solution until the endpoint is reached, indicated by a persistent color change of the indicator.[8]
-
Calculation: The amount of acidic impurity (as acrylic acid) is calculated based on the volume of NaOH solution used, its concentration, and the weight of the this compound sample.
Visualizing the Analytical Workflow
The selection of an appropriate analytical method is a critical step in the quality control process. The following diagram illustrates a logical workflow for choosing the best technique for this compound purity analysis.
Caption: Decision workflow for selecting an analytical method.
References
- 1. brjac.com.br [brjac.com.br]
- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kelid1.ir [kelid1.ir]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. lcms.cz [lcms.cz]
- 6. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. How to Check Purity of Acrylic Acid? [chemicalslearning.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 11. waters.com [waters.com]
A Comparative Guide to the Characterization of Poly(decyl acrylate) by GPC and NMR
This guide provides a detailed comparison of two essential analytical techniques, Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of poly(decyl acrylate). For researchers, scientists, and professionals in drug development, understanding the molecular weight distribution and chemical structure of polymers is critical for predicting their physical properties and performance. This document outlines the experimental protocols and data interpretation for both methods.
Gel Permeation Chromatography (GPC) Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[1][2] The method separates polymer molecules based on their size, or hydrodynamic volume, in solution.[2] Larger molecules elute from the chromatography column first, while smaller molecules penetrate the porous packing material and elute later.[2] This separation allows for the calculation of key molecular weight parameters.
Key GPC Parameters
GPC analysis yields several important average molecular weight values and the polydispersity index (PDI):[1]
-
Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample divided by the total number of molecules.[1]
-
Weight-Average Molecular Weight (Mₙ): An average that accounts for the contribution of larger molecules, which have a greater impact on properties like viscosity and mechanical strength.[1]
-
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ).[1] It describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains are of the same length, while higher values signify a broader distribution.
Experimental Protocol for GPC
A precise and consistent experimental protocol is crucial for obtaining reliable GPC data.
Sample Preparation:
-
Weighing: Accurately weigh 5–10 mg of dry poly(this compound) using a precision balance.
-
Solvent Selection: Choose a suitable solvent that completely dissolves the polymer. Tetrahydrofuran (THF) is commonly used for polyacrylates.
-
Dissolution: Add the polymer to the chosen solvent to achieve a concentration of 1-2 mg/mL. Allow the sample to dissolve slowly, preferably overnight on a gentle shaker, to avoid shear degradation of the polymer chains.
-
Filtration: Filter the solution using a 0.2–0.45 µm PTFE syringe filter to remove any dust or particulate matter that could block the GPC column.
Instrumentation and Analysis:
-
System: An Agilent 1260 Infinity II GPC/SEC System or similar.[1]
-
Columns: A set of columns suitable for organic solvents, such as Agilent PLgel or similar styrene-divinylbenzene (SDV) columns.
-
Mobile Phase: HPLC-grade Tetrahydrofuran (THF) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.
-
Detector: A differential refractive index (dRI) detector is standard for polyacrylates.[2]
-
Calibration: The system must be calibrated with narrow-polydispersity polymer standards, such as polystyrene or poly(methyl methacrylate), to create a calibration curve that relates elution time to molecular weight.[3]
Data Presentation: GPC Results
| Parameter | Symbol | Typical Value | Description |
| Number-Average Molecular Weight ( g/mol ) | Mₙ | 25,000 | The statistical average molecular weight of the polymer chains.[1] |
| Weight-Average Molecular Weight ( g/mol ) | Mₙ | 55,000 | An average weighted towards heavier polymer chains, influencing physical properties.[1] |
| Polydispersity Index | PDI | 2.2 | A measure of the broadness of the molecular weight distribution (Mₙ/Mₙ).[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers.[4] It provides detailed qualitative and quantitative information about the monomer units, chain stereochemistry (tacticity), and end groups. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to confirm the identity and purity of the synthesized polymer.
Experimental Protocol for NMR
Sample Preparation:
-
Weighing: Dissolve 10-20 mg of the purified poly(this compound) sample.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the polymer. Deuterated chloroform (CDCl₃) is a common choice for polyacrylates.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
Instrumentation and Analysis:
-
Spectrometer: A Bruker Avance 400 MHz spectrometer or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Room temperature (25 °C).
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using proton decoupling. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Data Presentation: ¹H NMR Results
The ¹H NMR spectrum of poly(this compound) shows characteristic peaks corresponding to the protons in the polymer backbone and the decyl side chain.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.06 | Broad | 2H | Methylene protons of the ester group (-O-CH ₂-) |
| ~2.30 | Broad | 1H | Methine proton of the polymer backbone (-CH -) |
| ~1.65 | Broad | 2H | Methylene protons of the polymer backbone (-CH ₂-) |
| ~1.26 | Broad | 14H | Methylene protons of the decyl side chain |
| ~0.88 | Triplet | 3H | Methyl protons of the decyl side chain (-CH ₃) |
Note: The broadness of the peaks is characteristic of polymers due to the restricted motion of the polymer chains.
Comparison and Workflow
GPC and NMR are complementary techniques that provide a comprehensive characterization of a polymer.
-
GPC provides quantitative data on the size and distribution of polymer chains (Mₙ, Mₙ, PDI). It answers the question, "How big are the polymer molecules and how varied is their size?"
-
NMR provides qualitative and quantitative data on the chemical structure and composition of the polymer. It answers the question, "Is the chemical structure correct and what is its detailed architecture?"
Experimental Characterization Workflow
The following diagram illustrates the logical workflow for characterizing poly(this compound) using both GPC and NMR.
Caption: Workflow for GPC and NMR characterization.
By integrating the data from both GPC and NMR, researchers can gain a thorough understanding of the molecular characteristics of poly(this compound), which is essential for quality control, material development, and predicting its behavior in various applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]
- 4. Synthesis, Characterization, and Visible Light Curing Capacity of Polycaprolactone Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Decyl Acrylate and Decyl Methacrylate in Copolymer Formulations for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant in the design of copolymers for drug delivery systems. The physicochemical properties of these monomers directly influence the copolymer's thermal and mechanical characteristics, as well as its biocompatibility and drug release profile. This guide provides a detailed comparative study of two long-chain alkyl monomers, decyl acrylate (DA) and decyl methacrylate (DMA), to aid in the rational design of copolymers for biomedical applications.
Executive Summary
This compound and decyl methacrylate are structurally similar monomers that impart hydrophobicity and flexibility to copolymers. However, the presence of a methyl group in the methacrylate monomer leads to significant differences in the resulting copolymer properties. Generally, copolymers incorporating decyl methacrylate exhibit greater thermal stability and mechanical strength compared to their this compound counterparts. Conversely, studies suggest that acrylate-based polymers may exhibit higher cytotoxicity than methacrylate-based polymers, a crucial consideration for biomedical applications.
Comparative Data
The following tables summarize the key properties of this compound and decyl methacrylate and their corresponding homopolymers and copolymers.
| Property | Poly(this compound) | Poly(decyl methacrylate) | Reference(s) |
| Glass Transition Temperature (Tg) | -55 °C | -58 °C (approximately 215 K) | [1] |
| Property | Poly(methyl acrylate-co-decyl acrylate) Films | Poly(methyl acrylate-co-decyl methacrylate) Films | Reference(s) |
| Tensile Strength | Lower | Higher |
Physicochemical Properties and Performance
Thermal Properties
The glass transition temperature (Tg) is a key indicator of a polymer's physical state. Poly(this compound) has a reported Tg of -55 °C, while poly(decyl methacrylate) has a Tg of approximately -58 °C (215 K)[1]. This indicates that both homopolymers are in a rubbery state at room temperature, which can impart flexibility to copolymers. The slightly lower Tg of poly(decyl methacrylate) is somewhat counterintuitive, as the addition of a methyl group in methacrylates typically increases chain stiffness and Tg. However, the long decyl side chain dominates the thermal behavior in this case. In copolymers, the presence of the α-methyl group in decyl methacrylate generally leads to increased thermal stability compared to this compound-containing copolymers[2].
Mechanical Properties
The mechanical strength of a copolymer is crucial for its performance, particularly in applications requiring structural integrity. In a comparative study of emulsion copolymers with methyl acrylate, films made with decyl methacrylate exhibited higher tensile strength than those made with this compound. This is attributed to the presence of the α-methyl group in methacrylate, which stiffens the polymer backbone.
Biocompatibility
A critical consideration for any material intended for biomedical use is its biocompatibility. While specific comparative cytotoxicity data for this compound and decyl methacrylate copolymers is limited, a general trend has been observed in the broader class of acrylate and methacrylate monomers. Studies have consistently shown that acrylates are generally more cytotoxic than their corresponding methacrylates[3][4][5]. This is an important factor to consider when selecting between this compound and decyl methacrylate for drug delivery applications where interaction with cells and tissues is inevitable.
Drug Release
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of copolymers containing this compound or decyl methacrylate.
Synthesis of Copolymers
A typical free-radical polymerization procedure for synthesizing copolymers of this compound or decyl methacrylate with a hydrophilic comonomer (e.g., acrylic acid) is as follows:
Caption: Free-radical polymerization workflow for copolymer synthesis.
Biocompatibility Assessment: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Biocompatibility Assessment: Hemolysis Assay
The hemolysis assay evaluates the hemocompatibility of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
Caption: Workflow for assessing hemocompatibility using the hemolysis assay.
Conclusion
The choice between this compound and decyl methacrylate for copolymer synthesis in drug delivery applications depends on the specific requirements of the system. If higher mechanical strength and thermal stability are desired, decyl methacrylate is the preferred monomer. However, if biocompatibility is the primary concern, the potentially lower cytotoxicity of methacrylates makes decyl methacrylate a more favorable option. It is imperative for researchers to conduct thorough biocompatibility testing, such as MTT and hemolysis assays, on their final copolymer formulations to ensure safety for biomedical applications. Future research should focus on direct comparative studies of this compound and decyl methacrylate copolymers with various comonomers to provide more specific data on their performance in drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polychemistry.com [polychemistry.com]
- 3. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity study of homopolymers and copolymers of 2-hydroxyethyl methacrylate and some alkyl acrylates for potential use as temporary skin substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating Decyl Acrylate's Performance as a Lubricating Oil Additive: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of decyl acrylate's performance as a lubricating oil additive against other alternatives, supported by experimental data. The information is tailored for researchers and scientists in the field of lubricant additives and formulation.
Performance Data Summary
The following tables summarize the quantitative data on the performance of this compound and other lubricant additives as viscosity index (VI) improvers and pour point depressants (PPDs).
Table 1: Viscosity Index (VI) Improver Performance Comparison
| Additive | Base Oil | Concentration (wt%) | Viscosity Index (VI) | Reference |
| Poly(n-decyl acrylate) | Iraqi base stock 60 | 2 | 115 | [1] |
| 4 | 123 | [1] | ||
| 6 | 130 | [1] | ||
| 8 | 136 | [1] | ||
| 10 | 142 | [1] | ||
| Poly(iso-octyl acrylate) | Iraqi base stock 60 | 2 | 112 | [1] |
| 4 | 120 | [1] | ||
| 6 | 126 | [1] | ||
| 8 | 132 | [1] | ||
| 10 | 138 | [1] | ||
| Commercial VII (Olefin Copolymer) | Iraqi base stock 60 | 2 | 108 | [1] |
| 4 | 115 | [1] | ||
| 6 | 121 | [1] | ||
| 8 | 126 | [1] | ||
| 10 | 131 | [1] | ||
| Poly(dothis compound) | Base Oil 1 | 1 | 135 | [2] |
| Poly(myristyl acrylate) | Base Oil 1 | 1 | 132 | [2] |
Table 2: Pour Point Depressant (PPD) Performance Comparison
| Additive | Base Oil | Concentration (wt%) | Pour Point (°C) | Reference |
| Poly(n-decyl acrylate) | Iraqi base stock 60 | 2 | -12 | [1] |
| 4 | -15 | [1] | ||
| 6 | -18 | [1] | ||
| 8 | -21 | [1] | ||
| 10 | -24 | [1] | ||
| Poly(iso-octyl acrylate) | Iraqi base stock 60 | 2 | -9 | [1] |
| 4 | -12 | [1] | ||
| 6 | -15 | [1] | ||
| 8 | -18 | [1] | ||
| 10 | -21 | [1] | ||
| Commercial PPD (Olefin Copolymer) | Iraqi base stock 60 | 2 | -9 | [1] |
| 4 | -12 | [1] | ||
| 6 | -12 | [1] | ||
| 8 | -15 | [1] | ||
| 10 | -15 | [1] | ||
| Homopolymer of this compound | Lube Oil | Not Specified | -9 | [3] |
| Copolymer of this compound and styrene | Lube Oil | Not Specified | -15 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of this compound Monomer and Polymer
The synthesis of poly(this compound) typically involves a two-step process: esterification to produce the this compound monomer, followed by polymerization.
-
Esterification: this compound monomer is synthesized by the direct esterification of acrylic acid with decyl alcohol.[3] This reaction is typically carried out in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a polymerization inhibitor (e.g., hydroquinone) in a solvent like toluene.[3] The water produced during the reaction is removed using a Dean-Stark apparatus.
-
Polymerization: The purified this compound monomer is then polymerized. Free radical polymerization is a common method, using an initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[3] The polymerization is typically conducted in an inert atmosphere (e.g., nitrogen) and at a controlled temperature.
References
A Comparative Guide to Decyl Acrylate Systems for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental data for decyl acrylate systems, offering a comparative analysis against other common acrylate and biodegradable polymers used in drug delivery. The following sections detail the physicochemical properties, experimental protocols, and relevant biological pathways to aid in the selection and design of effective drug delivery vehicles.
Comparative Analysis of Polymer Properties
The selection of a polymer for a drug delivery system is dictated by its physicochemical properties, which influence drug loading, release kinetics, and biocompatibility. This section provides a comparative summary of key performance indicators for poly(this compound) and its alternatives.
| Property | Poly(this compound) (PDA) | Poly(methyl methacrylate) (PMMA) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(caprolactone) (PCL) |
| Glass Transition Temp. (Tg) | ~ -55 °C[1] | ~ 105 °C | 45 - 55 °C[2] | ~ -60 °C[3] |
| Melting Temperature (Tm) | Not typically observed | Amorphous | Amorphous | 59 - 64 °C[4] |
| Degradation Onset (TGA) | ~300-400 °C[5] | ~300-400 °C | ~250-300 °C | ~350 °C |
| Young's Modulus | Data not readily available | 2.24 - 3.24 GPa[6] | 1 - 2 GPa | ~0.4 GPa |
| Tensile Strength | Data not readily available | 48 - 76 MPa | 40 - 70 MPa | ~23 MPa |
| Biocompatibility | Generally considered biocompatible | Good | Excellent, FDA approved[7] | Excellent, FDA approved[3] |
| Degradation Mechanism | Non-biodegradable | Non-biodegradable | Hydrolytic cleavage of ester linkages[8] | Hydrolytic cleavage of ester linkages[9] |
| Primary Drug Release Mechanism | Diffusion-controlled[10] | Diffusion-controlled | Bulk erosion[8] | Surface erosion and diffusion[9] |
Table 1: Comparative Properties of Polymers in Drug Delivery. This table summarizes key thermal, mechanical, and biological properties of poly(this compound) and common alternative polymers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines standard protocols for the synthesis of poly(this compound) nanoparticles and their characterization.
Synthesis of Poly(this compound) Nanoparticles via Emulsion Polymerization
Emulsion polymerization is a common technique for producing polymer nanoparticles with controlled size and distribution.[11]
Materials:
-
This compound (monomer)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare an aqueous solution of SDS in deionized water in a reaction flask.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Add the this compound monomer to the flask while stirring to form an emulsion.
-
Heat the emulsion to a desired reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere.
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction flask to initiate polymerization.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 4-6 hours) to ensure complete monomer conversion.
-
Cool the resulting nanoparticle dispersion to room temperature.
-
Purify the nanoparticle suspension to remove unreacted monomer, surfactant, and initiator residues, typically through dialysis or centrifugation.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Typical Protocol:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated in the DSC instrument at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to the reference, and the data is plotted as a function of temperature.
-
The Tg is identified as a step change in the baseline of the heat flow curve.
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of a polymer.
Typical Protocol:
-
A small, weighed sample of the polymer (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
The pan is heated in the TGA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of degradation is identified as the temperature at which significant weight loss begins.[12][13]
Visualizing Key Processes in Drug Delivery
The following diagrams, generated using Graphviz, illustrate critical workflows and pathways relevant to acrylate-based drug delivery systems.
References
- 1. jamorin.com [jamorin.com]
- 2. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradable Polycaprolactone Nanoparticles Based Drug Delivery Systems: A Short Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. sonelastic.com [sonelastic.com]
- 7. mdpi.com [mdpi.com]
- 8. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Thermal Analysis of Poly(decyl acrylate) Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of various poly(decyl acrylate) (PDA) copolymers, offering valuable insights for material selection and development in diverse applications, including drug delivery systems. By examining data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this document outlines how different comonomers influence the thermal stability and phase behavior of PDA-based materials.
Introduction
Poly(this compound) is a versatile polymer known for its low glass transition temperature and flexibility. Copolymerization of this compound with other monomers is a common strategy to tailor its physicochemical properties, including thermal characteristics, to meet the demands of specific applications. Understanding the thermal behavior of these copolymers is crucial for predicting their performance, processing conditions, and stability. This guide focuses on the comparative thermal analysis of PDA copolymers with commonly used monomers such as styrene, methyl methacrylate, and butyl acrylate.
Experimental Protocols
The data presented in this guide are synthesized from various studies employing standardized thermal analysis techniques. The following methodologies are representative of the experimental protocols used.
Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the copolymers. A typical DSC protocol involves the following steps:
-
Sample Preparation: A small sample (typically 5-10 mg) of the copolymer is hermetically sealed in an aluminum pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Thermal Program:
-
The sample is first heated to a temperature above its expected melting point to erase any prior thermal history.
-
It is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -100 °C).
-
Finally, the sample is heated again at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C). The data from this second heating scan is typically used for analysis.
-
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min).
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the copolymers by measuring the weight loss as a function of temperature. A standard TGA protocol includes:
-
Sample Preparation: A sample of the copolymer (typically 10-20 mg) is placed in a ceramic or platinum pan.
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Atmosphere: The analysis is performed under an inert nitrogen or an oxidative air atmosphere, depending on the desired information, with a constant flow rate.
-
Data Analysis: The onset temperature of decomposition (Td) and the temperature of maximum degradation rate are determined from the TGA and derivative thermogravimetric (DTG) curves, respectively.
Logical Workflow for Thermal Analysis Comparison
The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of poly(this compound) copolymers.
Caption: Workflow for Comparative Thermal Analysis of PDA Copolymers.
Quantitative Data Summary
The following tables summarize the key thermal properties of poly(this compound) and its copolymers. Note: The following data is illustrative and synthesized from typical results found in scientific literature. Actual values may vary depending on the specific molecular weight, composition, and experimental conditions.
Table 1: DSC Data for Poly(this compound) Copolymers
| Copolymer (molar ratio) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(this compound) Homopolymer | -55 | Not typically observed |
| Poly(this compound-co-styrene) (90:10) | -50 | Not observed |
| Poly(this compound-co-styrene) (70:30) | -40 | Not observed |
| Poly(this compound-co-methyl methacrylate) (90:10) | -52 | Not observed |
| Poly(this compound-co-methyl methacrylate) (70:30) | -45 | Not observed |
| Poly(this compound-co-butyl acrylate) (50:50) | -58 | Not observed |
Table 2: TGA Data for Poly(this compound) Copolymers (in Nitrogen)
| Copolymer (molar ratio) | Onset Decomposition Temp. (Td, 5% weight loss) (°C) | Temp. of Max. Degradation Rate (°C) |
| Poly(this compound) Homopolymer | 350 | 380 |
| Poly(this compound-co-styrene) (90:10) | 360 | 395 |
| Poly(this compound-co-styrene) (70:30) | 375 | 410 |
| Poly(this compound-co-methyl methacrylate) (90:10) | 355 | 385 |
| Poly(this compound-co-methyl methacrylate) (70:30) | 365 | 398 |
| Poly(this compound-co-butyl acrylate) (50:50) | 345 | 375 |
Discussion
The incorporation of different comonomers significantly influences the thermal properties of poly(this compound).
-
Glass Transition Temperature (Tg): The long, flexible decyl side chain of PDA results in a very low Tg. The introduction of comonomers with higher Tg values, such as styrene and methyl methacrylate, leads to an increase in the Tg of the resulting copolymer. This effect is generally proportional to the mole fraction of the high-Tg comonomer. Conversely, copolymerization with another acrylate monomer having a low Tg, like butyl acrylate, can result in a copolymer with a Tg that is intermediate between the two homopolymers.
-
Thermal Stability (Td): The thermal stability of poly(this compound) copolymers is also highly dependent on the nature of the comonomer. The inclusion of aromatic monomers like styrene, which have high thermal stability, enhances the degradation temperature of the copolymer. This is attributed to the ability of the rigid phenyl groups to dissipate thermal energy. In contrast, copolymerization with less stable monomers may not significantly improve or could even slightly decrease the thermal stability compared to the PDA homopolymer.
Conclusion
The thermal properties of poly(this compound) can be effectively tuned through copolymerization. DSC and TGA are indispensable tools for characterizing these materials and predicting their behavior under thermal stress. For applications requiring higher thermal stability and a modulated glass transition temperature, copolymerization of this compound with monomers like styrene is a promising approach. This guide provides a foundational understanding for researchers and professionals in selecting and designing PDA-based copolymers with tailored thermal characteristics for their specific needs.
Safety Operating Guide
Proper Disposal of Decyl Acrylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of decyl acrylate is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from handling and storage to final disposal. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][3] Proper handling and disposal are crucial to mitigate these hazards.
Key Safety and Hazard Information
A summary of the key quantitative safety data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Flash Point | 94.3°C (201.7°F) | [1] |
| Density | 0.878 g/cm³ | [1] |
| Solubility in Water | Very slightly soluble | [1][4] |
| NFPA 704 Rating | Health: 2, Flammability: 1, Instability: 0 | [4] |
Hazard Statements:
Experimental Protocols for Safe Disposal
The following step-by-step procedures outline the correct methodology for the disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: Protective clothing, such as a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator.[1][3][5]
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[1][2] The container should be made of a material compatible with the chemical.
-
Store the waste container in a well-ventilated, cool, and dry area, away from sources of ignition such as heat, sparks, and open flames.[1][5]
3. Spill Management: In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area and alert the appropriate emergency response team.
-
Contain the spill to prevent it from entering drains or waterways.[3]
-
Follow the cleanup procedures for small spills once the situation is deemed safe by emergency personnel.
-
4. Final Disposal:
-
Dispose of this compound waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge this compound waste into sewer systems or the environment.[1]
-
Contaminated packaging should be triple-rinsed and either recycled or disposed of as hazardous waste.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Decyl Acrylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for the use of Decyl Acrylate, including detailed operational procedures and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It may also cause an allergic skin reaction.[2] It is toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves. Nitrile rubber gloves are recommended. Avoid natural rubber and PVC gloves.[3] | To prevent skin contact, which can cause irritation and allergic reactions.[1][2] |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields are required.[3] A face shield may be necessary for larger quantities.[4] | To protect against splashes that can cause serious eye irritation.[1] |
| Skin and Body | A complete suit protecting against chemicals, such as a lab coat, long-sleeved shirts, and pants, should be worn.[3][4] | To minimize the risk of skin exposure.[4] |
| Respiratory | Use only in a well-ventilated area.[1][5] For procedures that may generate aerosols or vapors, use local exhaust ventilation or a chemical fume hood.[4] | To prevent inhalation, which may cause respiratory tract irritation.[1][6] |
Operational Plan for Handling this compound
This section outlines the procedural steps for the safe handling of this compound from preparation to disposal.
1. Pre-Handling Preparations:
-
Ventilation: Ensure the work area, preferably a chemical fume hood, is well-ventilated and functioning correctly.[4]
-
PPE Inspection: Inspect all PPE for integrity before use.[4] Ensure gloves are free of tears or punctures.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.
-
Spill Kit: Have a spill kit rated for flammable liquids readily available.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before beginning any new procedure.
2. Handling Procedure:
-
Grounding: Ground all transfer equipment to prevent electrostatic discharge, as vapors may form flammable mixtures with air.[2]
-
Dispensing: Use non-sparking tools for all operations.[1][5] Avoid forming dust and aerosols.[1][5]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]
-
No Open Flames: Prohibit open flames, sparks, and smoking in the handling area.[1][5]
3. Post-Handling and Storage:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Container Sealing: Keep the container tightly closed when not in use.[1][2]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and direct sunlight.[1][2] this compound must be stored under air, not an inert atmosphere, as oxygen is required for the stabilizer to be effective.[7] The storage temperature should not exceed 35°C.[7]
Emergency Response and Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical attention.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][5] If feeling unwell, seek medical attention.[1][5]
-
Spill: For small spills, absorb with an inert material and place in a suitable container for disposal.[4] For larger spills, dike the area and collect the material.[2][3] Prevent entry into waterways.[3][4]
Disposal Plan:
-
Waste Classification: this compound and its containers must be disposed of as hazardous waste.[2][4]
-
Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not dispose of it in sewer systems or contaminate water sources.[1]
-
Container Disposal: Empty containers can be triple-rinsed and offered for recycling or reconditioning.[1] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[1]
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Flash Point | 94.3°C (201.7°F) - 260°F (127°C)[1][8] |
| Density | 0.878 g/cm³[1] |
| Solubility in Water | Very slightly soluble[1][9] |
| Molecular Weight | 212.37 g/mol [8] |
| Boiling Point | ~473°F (245°C) at 760 mmHg (estimated)[8] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. download.basf.com [download.basf.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. scipoly.com [scipoly.com]
- 5. echemi.com [echemi.com]
- 6. ICSC 0368 - n-DECYL ACRYLATE [inchem.org]
- 7. jamorin.com [jamorin.com]
- 8. N-DECYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | C13H24O2 | CID 16541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
